Vidofludimus
Description
Properties
IUPAC Name |
2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRDUGXOWVXZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431325 | |
| Record name | Vidofludimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717824-30-1 | |
| Record name | Vidofludimus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717824-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vidofludimus | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vidofludimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIDOFLUDIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vidofludimus: A Technical Guide to a Novel Dual-Action Dihydroorotate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidofludimus calcium (IMU-838) is an investigational, orally administered small molecule therapy demonstrating a unique dual mechanism of action as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) and a potent activator of the nuclear receptor-related 1 (Nurr1).[1][2] This dual activity positions it as a promising next-generation therapeutic candidate for chronic inflammatory and autoimmune diseases, particularly multiple sclerosis (MS) and inflammatory bowel disease (IBD), by combining targeted immunomodulation with potential neuroprotective effects.[3][4] Unlike first-generation DHODH inhibitors, this compound exhibits high selectivity, which is believed to contribute to its favorable safety and tolerability profile observed in clinical trials to date.[5] This technical guide provides an in-depth review of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as activated T and B lymphocytes.[3] Consequently, inhibiting DHODH selectively targets these pathogenic immune cells, inducing metabolic stress and modulating their activity without causing broad immunosuppression.[2]
This compound calcium is a new chemical entity that acts as a highly selective, next-generation DHODH inhibitor.[6] In addition to this primary mechanism, it has been identified as a first-in-class activator of Nurr1, a neuroprotective transcription factor, suggesting a potential to not only reduce inflammation but also to protect against neurodegeneration.[4] It is currently in late-stage clinical development for relapsing and progressive forms of multiple sclerosis and has been investigated for ulcerative colitis.[7][8]
Mechanism of Action
This compound employs a dual mechanism that addresses both the inflammatory and degenerative aspects of neuroimmunological diseases.
Selective DHODH Inhibition
The primary mechanism involves the potent and selective inhibition of the DHODH enzyme.
-
Pyrimidine Starvation: By blocking DHODH, this compound prevents the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[2]
-
Targeted Immunomodulation: Activated, rapidly proliferating T and B lymphocytes have a high demand for pyrimidines and are heavily reliant on the de novo pathway. Inhibition of DHODH leads to a state of "metabolic stress" in these specific cells, suppressing their proliferation and reducing the secretion of pro-inflammatory cytokines such as IL-17 and IFN-γ.[3][9]
-
Immune System Preservation: Resting or memory immune cells, which utilize the pyrimidine salvage pathway, are largely unaffected. This selectivity allows for a targeted immunomodulatory effect without the broad immunosuppression associated with many traditional therapies.[1][8]
-
Antiviral Effects: Many viruses rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway. DHODH inhibition has been shown to exert a direct antiviral effect, which may be beneficial in conditions like MS where Epstein-Barr virus (EBV) reactivation is implicated.[2]
Nurr1 Activation
A key differentiator for this compound is its ability to activate the transcription factor Nurr1.[1]
-
Neuroprotection: Nurr1 plays a critical role in the development, survival, and function of neurons. Its activation is associated with mitigating neurotoxic mediators produced by microglia and astrocytes.[4]
-
Anti-Neuroinflammatory Effects: By activating Nurr1, this compound may reduce the production of pro-inflammatory cytokines and reactive oxygen species within the central nervous system, contributing to a neuroprotective environment.[4] This mechanism is hypothesized to be responsible for the observed reductions in disability progression, independent of relapse activity.[10]
Quantitative Data Summary
Preclinical and Pharmacokinetic Data
| Parameter | Value | Species/System | Reference |
| DHODH Inhibition | |||
| Relative Potency vs. Teriflunomide | 2.6x more potent | Human DHODH | [9][11] |
| Potency vs. Rat DHODH | 7.5x lower than human | Rat DHODH | [9][11] |
| Potency vs. Mouse DHODH | 64.4x lower than human | Mouse DHODH | [9][11] |
| Nurr1 Activation | |||
| EC50 for Nurr1 | 0.4 (±0.2) µM | Gal4 hybrid reporter gene assay | [12] |
| EC50 for Nur77 | 3.1 (±0.7) µM | Gal4 hybrid reporter gene assay | [12] |
| EC50 for NOR1 | 2.9 (±0.9) µM | Gal4 hybrid reporter gene assay | [12] |
| Pharmacokinetics | |||
| Serum Half-Life (steady state) | ~30 hours | Human | [9] |
| Time to Steady State | 5-8 days | Human | [9] |
| Dosing Regimen | Once daily | Human | [9] |
Clinical Efficacy in Multiple Sclerosis (MS)
| Trial | Phase | Population | Key Findings | Reference |
| EMPhASIS | II | Relapsing-Remitting MS (RRMS) | MRI Lesions (24 wks): - 78% reduction (30 mg) vs. placebo- 74% reduction (45 mg) vs. placebo | [6][13] |
| Disability Worsening (144 wks OLE): - 92.3% free of 12-week CDW- 92.7% free of 24-week CDW | [14] | |||
| CALLIPER | II | Progressive MS (PMS) | 24-Week Confirmed Disability Worsening (CDW): - 20-24% relative risk reduction (overall PMS) vs. placebo- 30-33% relative risk reduction (PPMS subgroup) vs. placebo- 29% risk reduction in patients without Gd+ lesions | [10][15] |
Clinical Efficacy in Ulcerative Colitis (UC)
| Trial | Phase | Population | Key Findings | Reference |
| CALDOSE-1 | IIb | Moderate-to-Severe UC | Maintenance Phase (Week 50): - Clinical Remission: 61.5% (30 mg) vs. 27.8% (placebo)- Showed dose-linear increases in steroid-free remission and endoscopic healing. | [8][16][17] |
| Induction Phase (Week 10): - Did not meet primary endpoint, possibly due to corticosteroid interaction. In patients without concomitant steroids, clinical remission was 12% (VidoCa) vs 4% (placebo). | [13][17] |
Experimental Protocols
The following sections describe generalized methodologies for key experiments used in the evaluation of this compound and other DHODH inhibitors.
In Vitro DHODH Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.
Principle: Recombinant human DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate. Electrons from this reaction are transferred via coenzyme Q10 (CoQ10) to the indicator dye 2,6-dichloroindophenol (DCIP). The reduction of blue oxidized DCIP to a colorless form is monitored spectrophotometrically. The rate of absorbance decrease is proportional to DHODH activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted) is diluted in assay buffer.
-
Substrates: Dihydroorotic acid, Coenzyme Q10.
-
Indicator: DCIP.
-
Test Compound: this compound is serially diluted in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer containing DHODH enzyme, CoQ10, and DCIP.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control).
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of dihydroorotic acid solution.
-
Immediately measure the absorbance at 600-650 nm kinetically for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[18]
-
T-Lymphocyte Proliferation Assay (MTT-Based)
This assay assesses the antiproliferative effect of this compound on activated T-cells.
Principle: Metabolically active, proliferating cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, proliferating cells and can be quantified by measuring its absorbance.
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics).
-
-
Assay Procedure (96-well plate format):
-
Seed 1x10⁵ PBMCs per well in 100 µL of medium.
-
Add 50 µL of medium containing a T-cell mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL) to stimulate proliferation. Wells with no mitogen serve as negative controls.
-
Add 50 µL of medium containing serially diluted this compound or vehicle control (DMSO). The final volume in each well is 200 µL.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at room temperature in the dark.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from unstimulated cells.
-
Calculate the percentage of proliferation inhibition at each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting inhibition against inhibitor concentration.[19]
-
Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most common animal model for MS, used to evaluate the in vivo efficacy of therapeutic agents.
Principle: EAE is induced in susceptible rat strains (e.g., Lewis rats) by immunization with myelin-derived antigens, such as myelin basic protein (MBP) or spinal cord homogenate, emulsified in Complete Freund's Adjuvant (CFA). This triggers a T-cell-mediated autoimmune response against the central nervous system, leading to inflammation, demyelination, and ascending flaccid paralysis that mimics aspects of MS.
Methodology:
-
Induction of EAE:
-
On Day 0, female Lewis rats (8-10 weeks old) are anesthetized.
-
An encephalitogenic emulsion is prepared by mixing guinea pig spinal cord homogenate (or a specific myelin peptide like MBP) with CFA containing Mycobacterium tuberculosis.
-
Inject 100 µL of the emulsion intradermally, distributed across two sites on the back or into a hind footpad.
-
-
Treatment Protocol:
-
Animals are randomized into treatment and vehicle control groups.
-
This compound is formulated for oral gavage.
-
Treatment begins either prophylactically (e.g., from Day 0) or therapeutically (e.g., upon onset of clinical signs) and is administered once daily. The vehicle control group receives the formulation vehicle.
-
-
Clinical Assessment:
-
Animals are weighed and scored daily for clinical signs of EAE starting around Day 7 post-immunization.
-
A standard EAE scoring scale is used:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis with forelimb weakness
-
5: Moribund or death
-
-
The primary endpoint is typically the cumulative disease score or the mean peak disease score.
-
-
Histopathological and Biomarker Analysis:
Conclusion
This compound calcium represents a significant advancement in the development of therapies for autoimmune and neurodegenerative diseases. Its dual mechanism of action, combining selective DHODH inhibition for targeted immunomodulation with Nurr1 activation for potential neuroprotection, offers a novel and comprehensive therapeutic strategy.[2][4] Preclinical data have established its superior potency over first-generation inhibitors, and robust results from Phase II clinical trials in both multiple sclerosis and ulcerative colitis have demonstrated meaningful clinical benefits in reducing inflammatory activity and slowing disability progression.[9][8][14] With a favorable pharmacokinetic and safety profile, this compound is a promising candidate poised to address the complex pathophysiology of these challenging diseases. Ongoing Phase III trials will be crucial in confirming its efficacy and safety for its potential role as a new standard of care.[7]
References
- 1. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 2. This compound Calcium - Immunic Therapeutics [imux.com]
- 3. What is this compound calcium used for? [synapse.patsnap.com]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. imux.com [imux.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 8. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of this compound Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 [prnewswire.com]
- 9. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 11. researchgate.net [researchgate.net]
- 12. neurologylive.com [neurologylive.com]
- 13. Immunic, Inc. Reports Top-Line Data from Phase 2 CALDOSE-1 Trial of this compound Calcium in Patients with Moderate-to-Severe Ulcerative Colitis and Provides Corporate Update - Immunic Therapeutics [imux.com]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 16. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lab13 [science.umd.edu]
- 20. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lewis Rat Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ime.fraunhofer.de [ime.fraunhofer.de]
An In-depth Technical Guide to the Target Validation of Vidofludimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus calcium (formerly IMU-838) is an orally administered, small-molecule investigational drug under development for the treatment of chronic inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS) and ulcerative colitis (UC).[1][2][3] Developed by Immunic Therapeutics, this compound calcium is a next-generation selective immune modulator that exhibits a unique dual mechanism of action.[4][5][6][7] It not only inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the metabolism of activated lymphocytes, but also activates the nuclear receptor-related 1 (Nurr1), a transcription factor with significant neuroprotective functions.[1][2][8] This dual activity provides a targeted anti-inflammatory effect on hyperactive immune cells while simultaneously offering the potential for direct neuroprotection, positioning it as a promising candidate for treating the complex pathophysiology of diseases like MS.[2][7][9]
Core Mechanisms of Action
Dihydroorotate Dehydrogenase (DHODH) Inhibition
The primary anti-inflammatory effect of this compound is achieved through the selective inhibition of dihydroorotate dehydrogenase (DHODH).[3][10] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[3][11]
While most cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis.[2][3] These activated lymphocytes rely heavily on the de novo pathway. By inhibiting DHODH, this compound imposes metabolic stress specifically on these hyperactive, pathogenic immune cells, leading to a reduction in their proliferation and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[2][12][13] This targeted approach allows this compound to modulate the aberrant immune response without causing broad immunosuppression, thereby preserving the function of the normal immune system.[2][3]
Preclinical studies have demonstrated that this compound is a potent inhibitor of human DHODH, being 2.6 times more potent than the established DHODH inhibitor, teriflunomide.[12][13]
Nuclear Receptor-Related 1 (Nurr1) Activation
In addition to its immunomodulatory effects, this compound possesses a neuroprotective mechanism through the activation of the Nuclear receptor-related 1 (Nurr1, also known as NR4A2).[1][8][14] Nurr1 is a transcription factor highly expressed in the central nervous system, particularly in dopaminergic neurons, microglia, and astrocytes.[8]
Nurr1 activation is associated with several neuroprotective functions:
-
In Microglia and Astrocytes: It leads to a reduction in the production of pro-inflammatory cytokines and blocks the generation of neurotoxic agents like reactive oxygen species (ROS) and nitric oxide.[1][2]
-
In Neurons: It promotes neuronal survival, differentiation, and enhances neurotransmission.[1][2]
By activating Nurr1, this compound has the potential to directly protect neurons from damage, reduce neuroinflammation, and halt the progression of disability in neurodegenerative diseases like MS.[1][2] This mechanism is distinct from its anti-inflammatory action and offers a complementary therapeutic approach.
Target Validation: Quantitative Data Summary
The dual targets of this compound have been validated through extensive preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Preclinical In Vitro & In Vivo Data
| Parameter | Assay/Model | Finding | Reference |
| DHODH Inhibition | Cell-free human DHODH assay | 2.6 times more potent than teriflunomide | [12][13] |
| T-Cell Proliferation | Human T-lymphocyte proliferation assay | More efficacious inhibition compared to teriflunomide | [12][13] |
| Cytokine Secretion | Activated human T-cells | Dose-dependent inhibition of IL-17 and IFN-γ secretion | [4][12] |
| In Vivo Efficacy | Rat Experimental Autoimmune Encephalomyelitis (EAE) | Dose-dependent reduction in cumulative disease scores | [8] |
| Nurr1 Activation | Nurr1 target gene expression (CNS) | Increased expression of Nurr1 and target gene TH | [4] |
| Neuroprotection Biomarker | EAE Model | Reduced plasma neurofilament light chain (NfL) levels | [15] |
Table 2: Clinical Trial Data (Phase 2 Studies)
| Trial Name (Indication) | Patient Population | Key Endpoint | Result | Reference |
| EMPhASIS (Relapsing-Remitting MS) | RRMS | Cumulative number of combined unique active (CUA) MRI lesions at 24 weeks | ~70% reduction with 30mg and 45mg doses vs. placebo | [16] |
| CALLIPER (Progressive MS) | Progressive MS | 24-week Confirmed Disability Worsening (CDW) | 20% relative risk reduction in overall PMS population vs. placebo | [17] |
| CALLIPER (Progressive MS) | Primary Progressive MS | 24-week Confirmed Disability Worsening (CDW) | 30% relative risk reduction vs. placebo | [17] |
| CALLIPER (Progressive MS) | Biomarker (Serum NfL) | Change in serum neurofilament light chain (NfL) | 22.4% reduction vs. placebo (interim analysis) | [10] |
| CALDOSE-1 (Ulcerative Colitis) | Moderate-to-severe UC | Clinical remission at week 50 (maintenance phase) | Dose-dependent increase in clinical remission rate (P=0.0358) | [18] |
Detailed Experimental Protocols
Cell-Free DHODH Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of DHODH.
-
Objective: To determine the IC50 value of this compound for human DHODH.
-
Materials:
-
Recombinant N-terminally truncated human DHODH enzyme.[8]
-
Substrates: L-dihydroorotate (DHO), Coenzyme Q.
-
Electron acceptor/reporter: 2,6-dichloroindophenol (DCIP).[19]
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[20]
-
This compound calcium and control inhibitors (e.g., teriflunomide) at various concentrations.
-
96-well microplate and spectrophotometer.
-
-
Protocol:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 96-well plate, add the recombinant DHODH enzyme to each well.
-
Add the compound dilutions to the wells and incubate for 20-30 minutes at room temperature to allow for inhibitor binding.[20][21]
-
Initiate the enzymatic reaction by adding the substrates (DHO, Coenzyme Q) and the reporter molecule DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time. The reduction of the blue DCIP to its colorless form is proportional to DHODH activity.[19]
-
Calculate the initial reaction velocity (V) for each compound concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[20]
-
Cytokine Measurement by ELISA
This protocol is used to quantify the effect of this compound on the production of key pro-inflammatory cytokines by activated immune cells.
-
Objective: To measure the concentration of cytokines (e.g., IL-17A, IFN-γ) in cell culture supernatants.
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying single analytes in clinical and research settings.[22][23] A capture antibody specific to the cytokine of interest is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine, forming a "sandwich." Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the cytokine concentration.[23]
-
Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-17A). Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards (known concentrations of recombinant cytokine) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP). Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the cytokine concentration in the unknown samples.
-
Phospho-STAT3 Detection Assay
This assay can be used to investigate downstream signaling effects, as STAT3 is an important transcription factor for many cytokines. While not a direct target of this compound, its modulation can indicate broader effects on inflammatory pathways.
-
Objective: To measure the level of STAT3 phosphorylation at Tyrosine 705 (Tyr705) in cell lysates, which is indicative of its activation.[24]
-
Principle: Western Blotting is a common method to detect specific proteins and their phosphorylation status.[24] An alternative, higher-throughput method is a plate-based immunoassay (e.g., HTRF, MSD, or ELISA).[25][26][27] The ELISA-based protocol involves capturing total STAT3 from a cell lysate and then detecting the phosphorylated form with a specific antibody.
-
Protocol (ELISA-based):
-
Cell Culture and Lysis: Culture cells (e.g., human T-cells, monocytes) and treat with stimuli (e.g., cytokines) with or without this compound. Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[24]
-
Protein Quantification: Determine the total protein concentration of each lysate using a compatible protein assay (e.g., BCA).
-
Assay Procedure: a. Add equal amounts of total protein from each cell lysate to wells of a microplate pre-coated with a pan-STAT3 capture antibody. Incubate for 2.5 hours at room temperature. b. Wash the wells to remove unbound proteins. c. Add a detection antibody specific for phosphorylated STAT3 (pTyr705). Incubate for 1-2 hours. d. Wash away the unbound detection antibody. e. Add an HRP-conjugated secondary antibody. Incubate for 1 hour. f. Wash and add a TMB substrate. g. Stop the reaction and measure absorbance at 450 nm.
-
Normalization (Optional but Recommended): In parallel wells, use a pan-STAT3 detection antibody instead of the phospho-specific one to measure the total amount of STAT3 captured. The phospho-STAT3 signal can then be normalized to the total STAT3 signal to account for differences in cell number or protein loading.
-
Conclusion
The target validation for this compound calcium is supported by a robust body of preclinical and clinical evidence. Its dual mechanism of action—inhibiting DHODH to selectively target proliferating, pathogenic lymphocytes and activating Nurr1 to provide direct neuroprotection—presents a compelling and multifaceted therapeutic strategy. Quantitative data from enzymatic assays, cell-based functional studies, animal models, and human clinical trials consistently demonstrate its efficacy in modulating the immune system and its potential to protect the central nervous system. These validated targets underscore the promise of this compound calcium as a next-generation oral therapy for autoimmune and neurodegenerative diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Calcium - Immunic Therapeutics [imux.com]
- 3. What is this compound calcium used for? [synapse.patsnap.com]
- 4. Immunic Presents Key this compound Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of this compound Calcium in Patients with Post COVID Syndrome - BioSpace [biospace.com]
- 7. Immunic Reports New, Positive Long-Term Open-Label Extension Data From Phase 2 EMPhASIS Trial of this compound Calcium in Relapsing-Remitting Multiple Sclerosis [prnewswire.com]
- 8. imux.com [imux.com]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. This compound calcium | MS Trust [mstrust.org.uk]
- 11. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 16. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 18. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 25. revvity.com [revvity.com]
- 26. mesoscale.com [mesoscale.com]
- 27. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Vidofludimus Calcium: A Dual-Action Immunomodulator
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vidofludimus calcium (formerly IMU-838) is an orally administered, second-generation small molecule inhibitor of dihydroorotate dehydrogenase (DHODH) with a novel, dual mechanism of action. In addition to its potent immunomodulatory effects via DHODH inhibition, it also functions as an activator of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1). This technical guide provides a comprehensive overview of the preclinical research on this compound calcium, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action and experimental workflows. The preclinical data package supports its development for autoimmune diseases, particularly multiple sclerosis (MS) and inflammatory bowel disease (IBD), by demonstrating a favorable efficacy and safety profile.
Mechanism of Action
This compound calcium exerts its therapeutic effects through a unique dual mechanism, targeting both immune-driven inflammation and neurodegeneration.
-
DHODH Inhibition: this compound calcium is a highly potent inhibitor of the mitochondrial enzyme DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[1] Proliferating immune cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis and rely heavily on this pathway.[2] By inhibiting DHODH, this compound calcium selectively induces metabolic stress in these hyperactive immune cells, leading to a reduction in their proliferation and effector functions, including the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[3] This targeted action leaves largely unaffected other immune cells, allowing for a normal immune response to pathogens.[4]
-
Nurr1 Activation: Uniquely among DHODH inhibitors, this compound calcium also acts as a potent agonist of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[5] Nurr1 activation is associated with direct neuroprotective effects and has been shown to reduce neuroinflammation by modulating microglial and astrocytic activity.[6][7] This aspect of its mechanism is particularly relevant for its potential application in neurodegenerative diseases like progressive MS.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imux.com [imux.com]
- 6. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 7. Immunic's this compound Calcium Shows Promise in Multiple Sclerosis Treatment [trial.medpath.com]
- 8. This compound calcium | MS Trust [mstrust.org.uk]
Vidofludimus: A Dual-Mechanism Approach in Multiple Sclerosis Research
Introduction
Vidofludimus calcium (IMU-838) is an investigational, orally administered small molecule drug currently in late-stage clinical development for the treatment of both relapsing and progressive forms of multiple sclerosis (MS).[1][2][3] Developed by Immunic, Inc., this compound presents a novel, first-in-class dual mechanism of action that combines anti-inflammatory, anti-viral, and neuroprotective effects.[3][4] This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical research findings, experimental methodologies, and the signaling pathways central to its therapeutic potential.
Core Mechanism of Action
This compound operates through two primary, distinct mechanisms: the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor-related 1 protein (Nurr1).[4][5][6]
-
DHODH Inhibition (Anti-inflammatory and Anti-viral Effects): this compound is a selective, next-generation inhibitor of DHODH, a key mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[7][8] Highly proliferative cells, such as activated T and B lymphocytes that drive the inflammatory pathology in MS, are heavily reliant on this pathway for DNA and RNA synthesis.[7][9][10] By inhibiting DHODH, this compound induces metabolic stress in these hyperactive immune cells, leading to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines like IL-17 and IFN-γ.[8] This targeted immunomodulation does not affect resting or normal-acting immune cells, which can utilize the DHODH-independent salvage pathway for their pyrimidine needs, thus avoiding broad immunosuppression.[8][9] Furthermore, DHODH inhibition has been shown to exert a broad-spectrum anti-viral effect, which is particularly relevant given the established link between Epstein-Barr Virus (EBV) and MS.[1][2]
-
Nurr1 Activation (Neuroprotective Effects): A unique characteristic of this compound is its ability to activate Nurr1 (also known as NR4A2), a nuclear receptor highly expressed in neurons and glial cells, including microglia.[1][4][6] Nurr1 activation is associated with direct neuroprotective properties.[10] In microglia, the brain's resident immune cells, Nurr1 activation reduces the production of pro-inflammatory cytokines and blocks neurotoxic substances.[4] In neurons, it may promote neuronal survival and differentiation.[4][10] This mechanism is believed to contribute to slowing disability progression, potentially addressing the chronic inflammation and neurodegeneration characteristic of progressive MS and progression independent of relapse activity (PIRA).[1][5]
Signaling Pathways and Experimental Workflows
The dual mechanism of this compound can be visualized through its impact on distinct cellular pathways.
Clinical Development and Data
This compound has been investigated in a series of clinical trials for both relapsing-remitting MS (RRMS) and progressive MS (PMS).
Experimental Protocols: Key Phase 2 & 3 Trials
-
EMPhASIS Trial (Phase 2, RRMS):
-
Design: A double-blind, placebo-controlled trial that randomized 268 patients with active RRMS to receive placebo or this compound calcium at doses of 10 mg, 30 mg, or 45 mg once daily for 24 weeks.[11][12][13]
-
Inclusion Criteria: Patients aged 18-55 with a diagnosis of RRMS, having experienced at least one relapse in the last 12 months or two in the last 24 months, and showing at least one gadolinium-enhancing (Gd+) lesion in the last 6 months.[11]
-
Primary Endpoint: The cumulative number of combined unique active (CUA) MRI lesions at week 24.[12][13]
-
Status: Completed, with an ongoing open-label extension.[9]
-
-
CALLIPER Trial (Phase 2, Progressive MS):
-
Design: A double-blind, placebo-controlled trial that randomized 467 adults with progressive forms of MS (PPMS and SPMS) to receive either 45 mg of this compound calcium or a placebo daily for up to 120 weeks.[14][15]
-
Primary Endpoint: While the primary endpoint was whole brain atrophy, key secondary and exploratory endpoints focused on disability progression, including the time to 24-week confirmed disability worsening (24wCDW).[16]
-
Status: Top-line data reported in April 2025.[1]
-
-
ENSURE Program (Phase 3, Relapsing MS):
-
Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials (ENSURE-1 and ENSURE-2) enrolling over 2,200 adults with relapsing MS.[14][17] Participants are randomized to receive a daily 30 mg dose of this compound calcium or a placebo for up to 1.4 years.[14]
-
Status: Fully enrolled; top-line data are anticipated by the end of 2026.[1][14]
-
Data Presentation: Efficacy and Safety
Quantitative data from the key clinical trials are summarized below.
Table 1: Efficacy Data from Phase 2 EMPhASIS Trial (RRMS) at 24 Weeks
| Endpoint | Placebo (n=81) | This compound 30 mg (n=71) | This compound 45 mg (n=69) |
| Mean Cumulative CUA Lesions[12][13] | 5.8 - 13.2 | 1.4 | 1.7 - 2.4 |
| Reduction vs. Placebo [11][13] | - | ~70% (p < 0.0001) | ~62% (p = 0.0002) |
| Patients with Confirmed Disability Worsening[12] | 3.7% (3 patients) | \multicolumn{2}{c | }{1.6% (3 patients across all doses)} |
Table 2: Efficacy Data from Phase 2 CALLIPER Trial (Progressive MS)
| Endpoint | Patient Population | Result vs. Placebo |
| Relative Risk Reduction of 24-Week Confirmed Disability Worsening (24wCDW) | Overall PMS (n=467)[19] | 20% Reduction |
| Primary Progressive MS (PPMS) (n=152)[17][19] | 30% Reduction | |
| Non-Active Secondary Progressive MS (naSPMS) (n=268)[17][19] | 15% Reduction | |
| Patients without Gd+ Lesions at Baseline[5][14] | 34% Reduction | |
| 24-Week Confirmed Disability Improvement (24wCDI) [20] | Overall PMS | Over two-fold higher probability (p = 0.034) [16] |
Table 3: Safety and Tolerability Profile
| Trial | Adverse Event Data |
| EMPhASIS (RRMS) | Treatment-emergent adverse events (TEAEs) occurred in 43% of placebo patients vs. 37% in patients receiving any this compound dose.[12] The incidence of liver enzyme elevations and infections was similar between groups.[9][12] No new safety signals were observed.[12] |
| CALLIPER (PMS) | Favorable safety and tolerability profile confirmed, with no new safety signals.[19] TEAEs were reported in 69.4% of the this compound group vs. 68.5% in the placebo group.[19] Serious adverse events were infrequent and similar between arms (8.1% vs. 6.5%).[19] |
Commonly reported side effects in studies include hair thinning, fatigue, rash, and urinary tract infections.[2]
Conclusion and Future Directions
This compound calcium is a promising oral therapy for multiple sclerosis, distinguished by its dual mechanism that addresses both the inflammatory and neurodegenerative aspects of the disease. Clinical data from Phase 2 trials have demonstrated significant effects on reducing MRI lesion activity in RRMS and, notably, on slowing disability progression in PMS, including in patients without active inflammation.[5][11] The favorable safety profile observed to date further enhances its potential as a long-term treatment option.[1][19]
The ongoing Phase 3 ENSURE program will be crucial in confirming the efficacy of this compound for relapsing MS, with results expected by the end of 2026.[1] The positive data from the CALLIPER trial support advancing this compound into a Phase 3 program for progressive MS, a patient population with high unmet medical need.[20] If successful, this compound could offer a unique therapeutic approach that targets multiple drivers of MS pathology, potentially providing benefits across the full spectrum of the disease.
References
- 1. This compound Calcium - Immunic Therapeutics [imux.com]
- 2. This compound calcium | MS Trust [mstrust.org.uk]
- 3. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 4. Immunic's this compound Calcium Shows Promise in Multiple Sclerosis Treatment [trial.medpath.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. imux.com [imux.com]
- 7. What is this compound calcium used for? [synapse.patsnap.com]
- 8. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. youtube.com [youtube.com]
- 11. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]
- 20. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
Vidofludimus (IMU-838): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vidofludimus (IMU-838) is an orally administered, second-generation small molecule drug candidate under development by Immunic Therapeutics for the treatment of chronic inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS).[1] It represents a novel therapeutic approach by uniquely combining two distinct mechanisms of action: the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor related 1 (Nurr1).[1][2] This dual functionality positions this compound to not only exert anti-inflammatory and antiviral effects but also to potentially offer direct neuroprotection, addressing a critical unmet need in the management of progressive forms of MS.[3]
Discovery and Development
Immunic Therapeutics acquired the immunology programs, including this compound (then known as IMU-838), from 4SC AG in 2016.[1] Since then, Immunic has advanced the compound through a comprehensive development program, including preclinical studies and multiple clinical trials. This compound calcium is the salt form of the active moiety, this compound.[2]
Mechanism of Action
This compound operates through a dual mechanism of action, targeting both inflammation and neurodegeneration.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
This compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), with a reported IC50 of 160 nM.[1][4] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to metabolic stress in these highly active immune cells.[6] This selectively impairs their proliferation and reduces the production of pro-inflammatory cytokines such as IL-17 and IFN-γ, without causing broad immunosuppression.[7][8][9] This targeted immunomodulation is a key differentiator from first-generation DHODH inhibitors.[8]
dot
Caption: DHODH Inhibition by this compound.
Nuclear Receptor Related 1 (Nurr1) Activation
In addition to its immunomodulatory effects, this compound is a potent activator of the nuclear receptor related 1 (Nurr1), a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[2][10] Nurr1 activation has been shown to exert neuroprotective and anti-inflammatory effects within the central nervous system.[11][12] By activating Nurr1, this compound may promote neuronal survival, reduce oxidative stress, and enhance the myelination of neurons through the induction of brain-derived neurotrophic factor (BDNF).[11][12] This mechanism is believed to contribute to the observed reduction in disability progression in clinical trials.[12]
Caption: Workflow for DHODH Inhibition Assay.
Cytokine Release from Activated Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Stimulation: PBMCs are stimulated with a mitogen such as Phytohaemagglutinin (PHA) or Lipopolysaccharide (LPS) to induce activation and cytokine production. [7][13]* General Protocol:
-
Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Cells are treated with varying concentrations of this compound for a specified pre-incubation period.
-
The cells are then stimulated with PHA or LPS and incubated for a period of time (e.g., 24-48 hours). [7] 4. The cell culture supernatant is collected by centrifugation.
-
The concentrations of cytokines of interest (e.g., IL-17, IFN-γ, TNF-α, IL-6) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA). [7][13] 6. The IC50 for cytokine inhibition is calculated from the dose-response curve.
-
-
Controls: Unstimulated cells and stimulated cells treated with vehicle serve as negative and positive controls, respectively.
dot
Caption: Workflow for Cytokine Release Assay.
Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: The Dark Agouti (DA) rat is a commonly used strain for inducing EAE, a model that mimics many aspects of human multiple sclerosis. [14]* Induction of EAE: EAE is typically induced by immunization with a spinal cord homogenate or a specific myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG), emulsified in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA). [14][15]* General Protocol:
-
Female DA rats are immunized via subcutaneous injection with the prepared encephalitogenic emulsion.
-
Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 or higher, reflecting the severity of paralysis (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.). [14] 3. Body weight is also monitored daily as an indicator of disease progression.
-
Treatment with this compound (administered orally, e.g., by gavage) or vehicle is initiated upon the onset of clinical signs or prophylactically.
-
The primary endpoint is the cumulative disease score over the course of the experiment. Secondary endpoints can include body weight changes, histological analysis of the central nervous system for inflammation and demyelination, and ex vivo analysis of immune cell responses.
-
-
Controls: A vehicle-treated group and a positive control group (e.g., treated with another immunomodulatory drug) are included in the study design.
dot
Caption: Workflow for Rat EAE Model.
Conclusion
This compound (IMU-838) is a promising oral therapeutic candidate with a novel dual mechanism of action that addresses both the inflammatory and neurodegenerative aspects of multiple sclerosis. Its selective inhibition of DHODH offers a targeted approach to immunomodulation, while its activation of Nurr1 presents a potential pathway for neuroprotection. The comprehensive preclinical and clinical data gathered to date support its continued development as a potential new treatment option for patients with MS and other chronic inflammatory and autoimmune diseases. The ongoing Phase 3 ENSURE trials will be critical in further defining the efficacy and safety profile of this innovative molecule.
References
- 1. This compound calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 2. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imux.com [imux.com]
- 4. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imux.com [imux.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 12. neurologylive.com [neurologylive.com]
- 13. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]
- 14. redoxis.se [redoxis.se]
- 15. MOG administration [bio-protocol.org]
Vidofludimus: A Technical Guide to its Anti-inflammatory and Antiviral Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidofludimus calcium (formerly IMU-838) is an orally administered, next-generation small molecule therapy under investigation for chronic inflammatory and autoimmune diseases, most notably multiple sclerosis (MS) and ulcerative colitis (UC).[1][2] Its therapeutic potential stems from a dual mechanism of action: the selective inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1).[2][3][4][5] This guide provides an in-depth technical overview of the anti-inflammatory and antiviral effects of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its core mechanisms.
Core Mechanisms of Action
This compound exerts its effects through two primary, distinct molecular pathways.
Anti-inflammatory and Immunomodulatory Effects
The principal anti-inflammatory action of this compound is mediated by the potent and selective inhibition of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[1][3][6]
-
DHODH Inhibition: DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][7]
-
Selective Targeting of Proliferating Lymphocytes: Unlike most cell types which can utilize pyrimidine salvage pathways, rapidly proliferating, metabolically activated T and B lymphocytes are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1][2] By inhibiting DHODH, this compound induces metabolic stress specifically in these hyperactive immune cells.[3][8]
-
Downstream Effects: This metabolic stress leads to a reduction in the proliferation of pathogenic lymphocytes and a decrease in the secretion of pro-inflammatory cytokines, such as IL-17 and IFN-γ, without causing broad immunosuppression.[1][9][10] This selective action allows normal immune functions, like fighting infections, to remain largely unaffected.[4][5]
-
Nurr1 Activation: Independently of its DHODH activity, this compound is a potent activator of Nurr1, a transcription factor crucial for neuroprotection.[2][3][5] In glial cells (microglia and astrocytes), Nurr1 activation reduces the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide.[2][3] This mechanism is particularly relevant for its therapeutic potential in neurodegenerative diseases like MS.[2][3]
Antiviral Effects
The DHODH inhibitory mechanism also confers broad-spectrum antiviral activity.[3][11] Virus-infected host cells, much like activated lymphocytes, become highly metabolically active and depend on the de novo pyrimidine synthesis pathway for viral replication (both RNA and DNA viruses).[3][8]
By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines available to the virus, effectively "starving" it of the necessary building blocks for replication.[8] This host-targeting antiviral strategy is promising due to its broad applicability across numerous viruses and a potentially lower risk of developing viral resistance.[7][11][12] In vitro studies have demonstrated this compound's activity against a range of viruses, including Epstein-Barr virus (EBV), SARS-CoV-2, cytomegalovirus (CMV), and hepatitis C virus (HCV).[3][8][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: Preclinical In Vitro Efficacy
| Parameter | Target/Virus | Value | Notes | Source |
| DHODH Inhibition | Human DHODH | 2.6x more potent than teriflunomide | Comparison of DHO oxidation inhibition. | [9] |
| Human DHODH (IC₅₀) | 160 nM | For the active moiety, this compound. | [11] | |
| Cytokine Inhibition | IL-17 & IFN-γ Release (IC₅₀) | ~5–8 μM | In stimulated human lymphocytes. | [13] |
| Antiviral Activity | SARS-CoV-2 (EC₅₀) | 7.6 ± 5.8 µM | In Vero cells. | [8] |
| SARS-CoV-2 (CC₅₀) | >100 µM | Cytotoxicity in Vero cells. | [8] |
Table 2: Clinical Efficacy in Multiple Sclerosis (Phase 2 Trials)
| Trial | Endpoint | Placebo | 10 mg | 30 mg | 45 mg | Source |
| EMPhASIS (RRMS) | Cumulative Unique Active (CUA) Lesions at 24 weeks | 5.8 | 5.9 | 1.4 | 1.7 | [14] |
| Placebo-Adjusted Reduction in Gadolinium-Enhancing (Gd+) Lesions at 24 weeks | - | 13% | 78% | 74% | [3][14] | |
| Change in Serum Neurofilament Light Chain (NfL) from Baseline to 24 weeks | +6.5% | - | -17.0% | -20.5% | [13] | |
| 24-week Confirmed Disability Worsening (CDW) | 3.7% | \multicolumn{3}{c | }{1.6% (any dose group)} | [14][15] | ||
| CALLIPER (PMS) | Reduction in Risk of 24-week CDW | - | - | - | 20%-24% | [16][17] |
| Reduction in Annualized Rate of Thalamic Brain Volume Loss | - | - | - | 20% | [16] | |
| Yearly Rate of Percent Brain Volume Change (Primary Endpoint) | - | - | - | 5% (modest benefit) | [16] |
Table 3: Clinical Efficacy in Ulcerative Colitis (Phase 2 CALDOSE-1 Trial)
| Population | Endpoint (Week 10) | Placebo | This compound (30mg or 45mg) | Notes | Source |
| Total Population | Clinical Remission | 14% | 14% | Primary endpoint not met, potential interference with corticosteroids. | [18] |
| No Concomitant Corticosteroids | Clinical Remission | 4% | 12% | Suggests activity in this sub-population. | [18] |
| Maintenance Phase | Clinical Remission (Week 50) | - | Dose-dependent increases observed | Statistically significant (P=0.0358) increase in remission rates. | [18] |
Key Experimental Protocols
In Vitro Cytokine Inhibition Assay
This protocol assesses the potency of this compound in inhibiting cytokine release from activated immune cells.
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture & Stimulation: PBMCs are cultured in a suitable medium. To induce a pro-inflammatory state and cytokine secretion, cells are stimulated with a mitogen, such as Phytohaemagglutinin (PHA).
-
Treatment: Concurrently with stimulation, cells are treated with varying concentrations of this compound or a comparator compound (e.g., teriflunomide). A vehicle control (placebo) is also included.
-
Incubation: The cells are incubated for a period sufficient for cytokine production, typically 24 to 48 hours.
-
Cytokine Quantification: After incubation, the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines, such as IL-17 and IFN-γ, are measured using a multiplex immunoassay, like a Luminex assay, or standard ELISA.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cytokine levels against drug concentration and fitting the data to a dose-response curve.
In Vitro SARS-CoV-2 Antiviral Assay
This protocol determines the efficacy of this compound in inhibiting viral replication in a cell culture model.
-
Cell Seeding: A susceptible cell line (e.g., Vero E6 cells) is seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with a serial dilution of this compound for a short period (e.g., 1-2 hours) before infection.
-
Infection: The culture medium containing the drug is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: After an adsorption period, the viral inoculum is removed, and fresh medium containing the corresponding drug concentrations is added. The plates are incubated for 24-48 hours to allow for viral replication.
-
Quantification of Viral Replication: The antiviral effect is measured using one or more methods:
-
RT-qPCR: RNA is extracted from the cell supernatant or cell lysate to quantify viral RNA copies.
-
Viral Yield Reduction Assay: The supernatant is collected and serially diluted to infect fresh cells, and the number of infectious virus particles is determined by plaque assay or TCID₅₀.
-
Immunofluorescence/In-Cell ELISA: Cells are fixed, permeabilized, and stained with antibodies against a viral protein (e.g., Nucleocapsid) to quantify viral antigen production.
-
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of viral inhibition against the drug concentration. A parallel cytotoxicity assay is run to determine the half-cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).[8]
EMPhASIS Phase 2 Clinical Trial Protocol (Cohort 1)
This protocol outlines the design of a key clinical trial in Relapsing-Remitting Multiple Sclerosis (RRMS).
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group trial.[13]
-
Patient Population: Adults (18–55 years) with a diagnosis of RRMS, experiencing at least two relapses in the last two years or one in the last year.[13][14]
-
Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms.[13]
-
Treatment Arms:
-
This compound Calcium 30 mg (oral, once daily)
-
This compound Calcium 45 mg (oral, once daily)
-
Placebo (oral, once daily)
-
-
Treatment Duration: 24 weeks.[13]
-
Primary Endpoint: The cumulative number of combined unique active (CUA) MRI lesions up to week 24, comparing the 45 mg dose to placebo.[13] CUA lesions include new or enlarging T2 lesions and gadolinium-enhancing (Gd+) T1 lesions.
-
Key Secondary Endpoints:
Conclusion
This compound calcium presents a targeted and multifaceted approach to treating autoimmune and inflammatory diseases. Its primary mechanism, the selective inhibition of DHODH, effectively modulates the hyperactive lymphocytes driving disease pathology while largely sparing the normal immune system.[1][3] This leads to potent anti-inflammatory effects, as demonstrated by the significant reduction of MRI lesions and disability progression markers in clinical trials for multiple sclerosis.[3][14] Furthermore, this same mechanism provides a broad-spectrum antiviral capacity by depleting the nucleotide resources required for viral replication.[3][8] The additional, independent activation of the Nurr1 transcription factor offers a potential for direct neuroprotection, a highly desirable feature for treating neurodegenerative conditions.[2][3] The comprehensive data gathered to date supports this compound as a promising therapeutic candidate with a favorable safety and tolerability profile.[10] Ongoing Phase 3 trials will be critical in further defining its role in the clinical landscape.[3][17]
References
- 1. What is this compound calcium used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Calcium - Immunic Therapeutics [imux.com]
- 4. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of this compound Calcium in Patients with Post COVID Syndrome - BioSpace [biospace.com]
- 5. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 6. Immunic’s this compound reports mixed data for ulcerative colitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Synthesis and Characterization of DHODH Inhibitors Based on the this compound Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMU-838, a Developmental DHODH Inhibitor in Phase II for Autoimmune Disease, Shows Anti-SARS-CoV-2 and Broad-Spectrum Antiviral Efficacy In Vitro [mdpi.com]
- 9. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imux.com [imux.com]
- 11. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 18. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: DHODH Inhibition Assay Using Vidofludimus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, making DHODH a key therapeutic target for autoimmune diseases and cancer.[2][3][4] Vidofludimus (IMU-838) is a potent and selective second-generation inhibitor of human DHODH.[5][6] It has demonstrated immunomodulatory effects by metabolic stress induction in highly active T and B immune cells, leading to a reduction in their activity.[7][8] This document provides detailed protocols for assessing the inhibitory activity of this compound against DHODH.
Signaling Pathway
DHODH is a mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis in proliferating cells like activated T and B lymphocytes.[2] By inhibiting DHODH, this compound depletes the pyrimidine pool, which in turn suppresses the proliferation of these immune cells and reduces the production of pro-inflammatory cytokines.[2][7] Interestingly, this compound has a dual mechanism of action and has also been shown to activate the nuclear receptor related 1 (Nurr1), a transcription factor with neuroprotective functions.[7][9][10][11]
Caption: DHODH role in pyrimidine synthesis and this compound inhibition.
Quantitative Data Summary
The inhibitory potency of this compound against DHODH has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.
| Compound | Enzyme Source | IC50 (nM) | Reference |
| This compound | Human DHODH | 134 | [12][13] |
| This compound calcium (IMU-838) | Human DHODH | 160 | [5][9] |
| Teriflunomide | Human DHODH | 420 | [5] |
Experimental Protocols
Two primary methods for determining DHODH inhibition are spectrophotometric assays and Enzyme-Linked Immunosorbent Assays (ELISA).
Spectrophotometric DHODH Inhibition Assay
This protocol is adapted from established methods for measuring DHODH activity through the reduction of a chromogenic substrate.[1][12]
Principle:
The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The oxidation of dihydroorotate by DHODH is coupled to the reduction of DCIP, leading to a decrease in absorbance at 600 nm. The rate of this decrease is proportional to the DHODH activity.
Materials:
-
Recombinant Human DHODH
-
L-Dihydroorotic acid
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
This compound
-
Assay Buffer: 50 mM Tris, 150 mM KCl, 0.1% Triton X-100, pH 8.0
-
96-well microplate
-
Spectrophotometer capable of kinetic reads at 600 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Dihydroorotic acid in DMF.
-
Prepare a stock solution of Decylubiquinone in DMSO.
-
Prepare a stock solution of DCIP in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer to achieve the final desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the diluted recombinant human DHODH (e.g., 0.4 µg/mL in assay buffer).
-
Add the this compound dilutions or vehicle control to the wells.
-
Prepare a substrate mixture containing L-dihydroorotic acid (e.g., 100 µM), decylubiquinone (e.g., 50 µM), and DCIP (e.g., 60 µM) in the assay buffer.[12]
-
Initiate the reaction by adding 50 µL of the substrate mixture to each well.
-
Include a substrate blank containing assay buffer and the substrate mixture without the enzyme.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5 minutes.[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for the control (no inhibitor).
-
Calculate the initial reaction velocity in the presence of the inhibitor (Vᵢ).
-
Determine the percent inhibition using the formula: % Inhibition = (1 - (Vᵢ / V₀)) * 100.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ELISA-Based DHODH Inhibition Assay
This protocol outlines a competitive ELISA-based approach to quantify the inhibition of this compound on DHODH.
Principle:
This assay measures the amount of active DHODH remaining in a sample after incubation with an inhibitor. A microplate is pre-coated with an antibody specific to DHODH. The sample containing DHODH and the inhibitor is added to the wells. The amount of bound DHODH is then detected using a biotinylated detection antibody and a streptavidin-HRP conjugate, followed by a colorimetric substrate. The color intensity is inversely proportional to the degree of DHODH inhibition.
Materials:
-
Human DHODH ELISA Kit
-
Recombinant Human DHODH
-
This compound
-
Wash Buffer
-
Substrate Solution (TMB)
-
Stop Solution
-
96-well plate pre-coated with anti-DHODH antibody
-
Microplate reader
Procedure:
-
Inhibition Reaction:
-
In separate tubes, pre-incubate a fixed concentration of recombinant human DHODH with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C. Include a control with no inhibitor.
-
-
ELISA Protocol:
-
Prepare all reagents, standards, and samples as per the ELISA kit manual.[15][16][17][18]
-
Add 100 µL of the pre-incubated DHODH-Vidofludimus mixtures to the appropriate wells of the pre-coated microplate.
-
Aspirate the solution and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.[15][17]
-
Aspirate and wash the wells 3 times with Wash Buffer.[15][17]
-
Add 100 µL of prepared Detection Reagent B. Incubate for 1 hour at 37°C.[15][17]
-
Aspirate and wash the wells 5 times with Wash Buffer.[15][17]
-
Add 90 µL of Substrate Solution and incubate for 15-25 minutes at 37°C in the dark.[15][17]
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of active DHODH relative to the control (no inhibitor).
-
Plot the percentage of active DHODH against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for DHODH inhibition assays.
References
- 1. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound calcium used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 6. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Calcium - Immunic Therapeutics [imux.com]
- 8. researchgate.net [researchgate.net]
- 9. imux.com [imux.com]
- 10. youtube.com [youtube.com]
- 11. neurologylive.com [neurologylive.com]
- 12. selleckchem.com [selleckchem.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Recombinant Human Dihydroorotate Dehydrogenase Protein, CF 10062-DD-020: R&D Systems [rndsystems.com]
- 15. Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit RD-DHODH-Hu - Traditional ELISA Kits [reddotbiotech.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. assaygenie.com [assaygenie.com]
- 18. abbexa.com [abbexa.com]
Application Notes and Protocols for Vidofludimus in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vidofludimus (also known as IMU-838), a novel dual-function small molecule, in various cell culture experiments. This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1), making it a valuable tool for studying immunomodulation, neuroprotection, and viral replication.
Data Presentation: this compound Concentration in Cell Culture
The following table summarizes recommended concentration ranges for this compound in different in vitro assays based on published preclinical data. The optimal concentration may vary depending on the cell type, experimental conditions, and specific research question.
| Cell Type | Assay | Recommended Concentration Range | Key Findings/Notes |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine (IL-17, IFN-γ) Inhibition | 5 - 30 µM | The IC50 for cytokine release is approximately 5–8 μM. A concentration of 30 µM has been shown to increase the secretion of Brain-Derived Neurotrophic Factor (BDNF) when stimulated with LPS.[1][2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lymphocyte Proliferation | 0.4 - 50 µM | This compound inhibits the proliferation of phytohemagglutinin (PHA)-stimulated PBMCs in a concentration-dependent manner.[3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cell Viability | 10 µM | Used to assess the effect on cell viability after 72 hours of culture.[3] |
| Human T-lymphocytes | Proliferation | EC50: ~13.9 µM | This compound is more efficacious in inhibiting T-lymphocyte proliferation compared to first-generation DHODH inhibitors.[3] |
| Human Glioblastoma Cell Line (T98G) | Nurr1 Target Gene Expression (qPCR) | 0.1 - 1 µM | A dose-dependent effect on the expression of Nurr1-regulated genes such as tyrosine hydroxylase (TH) and vesicular monoamine transporter 2 (VMAT2) was observed after 16 hours of incubation.[2] |
| Human Embryonic Kidney Cells (HEK293T) | Nurr1 Reporter Gene Assay | EC50: 0.4 ± 0.2 µM | Demonstrates potent activation of Nurr1 in a Gal4 hybrid reporter gene assay.[4][5][6] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Lymphocyte Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of activated lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
This compound stock solution (in DMSO)
-
Cell proliferation assay kit (e.g., BrdU or CFSE)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 50 µL of PHA solution (final concentration of 2 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Assess cell proliferation using a BrdU or CFSE-based assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the PHA-stimulated vehicle control.
Cytokine Inhibition Assay
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines by activated PBMCs.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
ELISA or Luminex kit for the cytokines of interest (e.g., IL-17, IFN-γ)
-
96-well cell culture plates
Procedure:
-
Follow steps 1-4 of the Lymphocyte Proliferation Assay protocol.
-
Add 50 µL of PHA (final concentration 2 µg/mL) or LPS (final concentration 100 ng/mL) to stimulate cytokine production.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Measure the concentration of the desired cytokines in the supernatant using an ELISA or Luminex assay, following the manufacturer's protocol.
-
Determine the IC50 value of this compound for the inhibition of each cytokine.
Nurr1 Activation Assay (Reporter Gene Assay)
Objective: To quantify the activation of Nurr1 by this compound in a cell-based reporter assay.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Expression plasmids for Gal4-Nurr1 LBD and a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Luciferase assay system
-
96-well cell culture plates (white, clear bottom)
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the Gal4-Nurr1 LBD and UAS-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Approximately 5 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate the cells for 16-24 hours at 37°C and 5% CO2.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the fold activation relative to the vehicle control and determine the EC50 value for Nurr1 activation.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow.
Caption: DHODH Inhibition Pathway of this compound.
Caption: Nurr1 Activation Pathway of this compound.
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols: Vidofludimus (IMU-838) Dosage and Administration in Experimental Autoimmune Encephalomyelitis (EAE) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vidofludimus calcium, also known as IMU-838, is an orally administered small molecule drug under development for chronic inflammatory and autoimmune diseases, including multiple sclerosis (MS).[1][2] It exhibits a unique dual mechanism of action. Primarily, it is a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for the proliferation of activated lymphocytes.[3][4] This selective action leads to metabolic stress and apoptosis in rapidly dividing T and B cells, thereby reducing the production of pro-inflammatory cytokines like IL-17 and IFN-γ.[5][6] Additionally, this compound acts as a first-in-class activator of the nuclear receptor-related 1 (Nurr1), a transcription factor associated with neuroprotective effects.[1][2][4] These application notes provide a summary of dosages and detailed protocols for the use of this compound in common Experimental Autoimmune Encephalomyelitis (EAE) models, a widely used preclinical model for MS.
Mechanism of Action: Dual-Action Immunomodulation and Neuroprotection
This compound calcium's therapeutic potential stems from its ability to simultaneously modulate the immune response and offer neuroprotection. By inhibiting DHODH, it selectively targets the metabolic processes of activated T and B cells, which are heavily reliant on the de novo pyrimidine synthesis pathway for their proliferation.[3][5] Resting immune cells are less affected as they can utilize the DHODH-independent salvage pathway.[6] This targeted action reduces the pathogenic immune response. Concurrently, its activation of Nurr1 is believed to promote neuronal survival and function, addressing the neurodegenerative aspects of diseases like MS.[1][2]
Quantitative Data Summary in EAE Models
This compound has demonstrated dose-dependent efficacy in attenuating disease severity in both rat and mouse EAE models. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: this compound Dosage and Efficacy in a Rat EAE Model
| Animal Model | Induction Method | Treatment Regimen | Dosage | Key Outcomes | Reference |
| Female DA Rats | Immunization with spinal cord homogenates | Daily oral gavage (p.o.), therapeutic (initiated at score ≥1) | 4 mg/kg | No significant improvement in disease severity. | [5][7] |
| 20 mg/kg | Statistically significant decrease in disease scores. | [5][7] | |||
| 60 mg/kg | Statistically significant decrease in disease scores. | [5][7] |
Table 2: this compound Dosage and Efficacy in a Mouse EAE Model
| Animal Model | Induction Method | Treatment Regimen | Dosage | Key Outcomes | Reference |
| C57BL/6 Mice | MOG35-55 peptide in Complete Freund's Adjuvant (CFA) | Daily oral gavage (p.o.), prophylactic | 150 mg/kg | 63% of mice remained disease-free (vs. 15% in vehicle group). Reduced infiltration of IL-17A, GM-CSF, and IFNγ producing T-cells into the CNS. | [1][8][9] |
| C57BL/6 Mice | MOG35-55 peptide in Complete Freund's Adjuvant (CFA) | Daily oral gavage (p.o.), therapeutic | 150 mg/kg | Significantly reduced disease severity. | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are protocols derived from published research on this compound in EAE models.
Protocol 1: Therapeutic Dosing in a Rat EAE Model
This protocol is based on studies using Dark Agouti (DA) rats, which are susceptible to EAE induction.[5][7]
-
Animal Model: Female DA rats, 8-10 weeks old.
-
EAE Induction:
-
Prepare an emulsion of guinea pig spinal cord homogenate in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize the rats and immunize via a single intradermal injection at the base of the tail.
-
-
Clinical Scoring and Monitoring:
-
Begin daily monitoring of body weight and clinical signs of EAE from day 7 post-immunization.
-
Use a standard EAE scoring scale (e.g., 0 = no disease; 1 = tail limpness; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).
-
-
Treatment Initiation and Administration:
-
Once an animal reaches a clinical score of ≥1, randomize it into a treatment or control group.
-
Vehicle Group: Administer the vehicle control (e.g., PEG400) via oral gavage (p.o.) daily.
-
This compound Groups: Administer this compound suspended in the vehicle at doses of 4, 20, or 60 mg/kg p.o. daily.[5]
-
Positive Control (Optional): Administer a reference compound like Leflunomide (e.g., 4 mg/kg) p.o. daily.[5]
-
-
Endpoint Analysis:
-
Continue daily monitoring for the duration of the study (e.g., 25-30 days).
-
At the study endpoint, collect tissues (spinal cord, brain, lymph nodes) for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunological analysis (e.g., flow cytometry for immune cell populations, cytokine analysis).
-
Protocol 2: Prophylactic Dosing in a Mouse EAE Model
This protocol is based on studies using C57BL/6 mice and the MOG35-55 peptide.[9]
-
Animal Model: Female C57BL/6 mice, 8-12 weeks old.
-
EAE Induction:
-
On Day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer Pertussis toxin (Ptx) intraperitoneally on Day 0 and Day 2 post-immunization to facilitate blood-brain barrier disruption.
-
-
Treatment Initiation and Administration:
-
Prophylactic Model: Begin treatment on the day of immunization (Day 0).
-
Vehicle Group: Administer the vehicle control (e.g., PEG400) via oral gavage (p.o.) daily.
-
This compound Group: Administer this compound (calcium salt) at 150 mg/kg p.o. daily.[9]
-
-
Clinical Scoring and Monitoring:
-
Begin daily monitoring of body weight and clinical EAE scores from day 7 post-immunization.
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., day 21-28), or upon reaching a humane endpoint, perform tissue collection.
-
Isolate mononuclear cells from the central nervous system (CNS) and draining lymph nodes.
-
Analyze immune cell populations, particularly pathogenic T helper cells (Th1, Th17), via flow cytometry.[8]
-
Assess CNS for microglial activation (Iba-1), neuronal injury (APP), and myelination (MBP) markers.[1]
-
References
- 1. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 2. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 3. What is this compound calcium used for? [synapse.patsnap.com]
- 4. This compound Calcium - Immunic Therapeutics [imux.com]
- 5. researchgate.net [researchgate.net]
- 6. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunic Presents Key this compound Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]
- 9. filecache.investorroom.com [filecache.investorroom.com]
Application Notes and Protocols: Preparation of Vidofludimus Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of Vidofludimus stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility Data
This compound is an orally active and potent inhibitor of dihydroorotate dehydrogenase (DHODH) with immunomodulatory and anti-inflammatory properties. Accurate preparation of stock solutions is the first step in conducting reliable in vitro and in vivo studies.
| Property | Value | Citations |
| Synonyms | 4SC-101, IMU-838, SC12267 | [1][2] |
| CAS Number | 717824-30-1 | [1][3] |
| Molecular Formula | C₂₀H₁₈FNO₄ | [1][4] |
| Molecular Weight | 355.36 g/mol | [3][4][5] |
| Appearance | Crystalline solid | |
| Solubility in DMSO | ≥ 100 mg/mL (approximately 281.4 mM) | [5] |
| Storage of Solid | -20°C | |
| Stock Solution Storage | Store in aliquots at -20°C for up to 1 year or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [6] |
Note: The solubility of this compound in DMSO can be affected by the purity of the compound and the quality of the DMSO. It is highly recommended to use fresh, anhydrous (moisture-free) DMSO to achieve maximum solubility.[5][6]
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution
This protocol details the steps for preparing a 50 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (CAS: 717824-30-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
This compound is a bioactive compound and should be handled with care.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with appropriate gloves.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation of Required Mass: To prepare a 50 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL (0.001 L) of a 50 mM (0.05 M) stock solution: Mass (mg) = 0.05 mol/L * 0.001 L * 355.36 g/mol * 1000 mg/g = 17.77 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for Preparing this compound Stock Solution in DMSO.
References
Application Notes and Protocols for Measuring Nurr1 Activation by Vidofludimus In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the in vitro activation of the nuclear receptor-related 1 (Nurr1) by the novel dual-function molecule, Vidofludimus calcium. The following sections detail the molecular mechanisms, experimental protocols, and expected quantitative outcomes for key assays, facilitating the assessment of this compound as a potential therapeutic agent for neurodegenerative and autoimmune diseases.
Introduction to this compound and Nurr1
This compound calcium (VidoCa) is a small molecule drug with a dual mechanism of action. It is a next-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the metabolism of hyperactive immune cells, and it also functions as a potent activator of Nurr1.[1][2] Nurr1, also known as NR4A2, is a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[3][4] It plays a significant neuroprotective role by regulating genes involved in neuronal survival and reducing neurotoxic mediators.[5][6] Consequently, Nurr1 has emerged as a promising therapeutic target for neurodegenerative conditions such as Parkinson's disease and multiple sclerosis.[1][7] Preclinical data have demonstrated that this compound directly binds to Nurr1, activating its transcriptional activity and downstream signaling pathways, which may contribute to its neuroprotective effects.[1][7][8]
Molecular Mechanism of Nurr1 Activation by this compound
This compound activates Nurr1 through direct binding to an allosteric surface pocket on the ligand-binding domain (LBD).[9][10] This interaction leads to conformational changes that modulate the receptor's activity. Key molecular events in this compound-mediated Nurr1 activation include the dissociation of Nurr1 homodimers and the release of coregulators, which are thought to contribute to a more transcriptionally active monomeric state.[9][10][11]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced Nurr1 activation.
Caption: this compound binds to Nurr1, promoting its monomeric state and initiating gene transcription.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound on Nurr1 activation and binding.
Table 1: Potency and Selectivity of this compound in Reporter Gene Assays
| Receptor | Assay Type | EC50 (µM) | Reference |
| Nurr1 | Gal4-Nurr1 Hybrid | 0.4 (±0.2) | [7][12] |
| Nur77 (NR4A1) | Gal4-Nur77 Hybrid | 3.1 (±0.7) | [7][12] |
| NOR1 (NR4A3) | Gal4-NOR1 Hybrid | 2.9 (±0.9) | [7][12] |
| Nurr1 (monomer) | Full-length (NBRE) | 0.3 (±0.1) | [12] |
| Nurr1/RXR (heterodimer) | Full-length (DR5) | 0.4 (±0.2) | [12] |
Table 2: Binding Affinity of this compound to Nurr1 Ligand-Binding Domain (LBD)
| Method | Parameter | Value (µM) | Reference |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 0.7 | [9][12] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to measure Nurr1 activation by this compound.
Gal4-Nurr1 Hybrid Reporter Gene Assay
This assay is a common method to screen for nuclear receptor ligands. It utilizes a chimeric receptor consisting of the yeast Gal4 DNA-binding domain fused to the human Nurr1 LBD.
Experimental Workflow Diagram:
Caption: Workflow for the Gal4-Nurr1 hybrid reporter gene assay.
Protocol:
-
Cell Culture: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a Gal4-Nurr1 LBD expression plasmid, a luciferase reporter plasmid containing upstream activation sequences (UAS), and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
Quantitative PCR (qPCR) for Nurr1 Target Gene Expression
This protocol measures the change in mRNA levels of Nurr1 target genes following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate a suitable neuronal cell line (e.g., SH-SY5Y, N2A, or T98G) in a 6-well plate.[5][6] Once the cells reach the desired confluency, treat them with this compound at various concentrations or a vehicle control for a specified time (e.g., 24 hours).[6]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using the synthesized cDNA, primers specific for Nurr1 target genes (e.g., BDNF, TH, VMAT2), and a housekeeping gene for normalization (e.g., GAPDH).[13][14]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[15] The results are expressed as fold change in mRNA levels compared to the vehicle-treated cells.
Table 3: Example qPCR Primers for Human Nurr1 Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| NURR1 | TCCAACGAGGGGCTGTGCG | CACTGTGCGCTTAAAGAAGC |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
(Note: Primer sequences should be validated for specificity and efficiency before use).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can confirm the direct binding of a ligand to its target protein in a cellular environment.[16][17] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T cells overexpressing Nurr1 or a cell line with endogenous Nurr1 expression) and treat with this compound or a vehicle control for a specified time (e.g., 1-3 hours).[18]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Nurr1 at each temperature using Western blotting with a Nurr1-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Nurr1 as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
These protocols provide a robust framework for researchers to investigate and quantify the activation of Nurr1 by this compound in vitro, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Identification of a series of highly potent activators of the Nurr1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a series of highly potent activators of the Nurr1 signaling pathway. - OAK Open Access Archive [oak.novartis.com]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. imux.com [imux.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 9. Structural and mechanistic profiling of Nurr1 modulation by this compound enables structure-guided ligand design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and mechanistic profiling of Nurr1 modulation by this compound enables structure-guided ligand design - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreased NURR1 gene expression in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Note: Preclinical Pharmacokinetic Analysis of Vidofludimus
Introduction
Vidofludimus calcium (formerly IMU-838) is an orally available, small-molecule investigational drug being developed for chronic inflammatory and autoimmune diseases, most notably multiple sclerosis (MS).[1][2] Its therapeutic potential stems from a dual mechanism of action: selective inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) and activation of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1).[3][4] Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, determining effective dose ranges, and establishing a safety profile before human trials. This document provides a summary of available data and generalized protocols for conducting such analyses.
Mechanism of Action
This compound modulates the immune system and provides neuroprotection through two distinct pathways:
-
DHODH Inhibition: this compound is a potent inhibitor of DHODH, a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[2][5] Highly proliferative cells, such as activated T and B lymphocytes, rely heavily on this pathway for DNA and RNA synthesis.[2] By inhibiting DHODH, this compound induces metabolic stress in these activated immune cells, leading to reduced proliferation and decreased secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[5][6] This targeted action modulates the overactive immune response characteristic of autoimmune diseases, while largely sparing resting or memory immune cells that can utilize the pyrimidine salvage pathway.[7]
-
Nurr1 Activation: this compound is a first-in-class activator of Nurr1, a transcription factor with significant neuroprotective functions.[1][3] In microglia and astrocytes, Nurr1 activation suppresses the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species (ROS) and nitric oxide (NO).[1] In neurons, it promotes neuronal survival, differentiation, and improved neurotransmission.[1][7] This mechanism is believed to contribute to halting neurodegeneration and disability progression in diseases like MS.[1]
Signaling Pathway Diagrams
Pharmacokinetic Data in Animal Studies
While detailed quantitative PK parameters (e.g., Cmax, AUC) for this compound in animal studies are not extensively detailed in publicly available literature, several studies have established its efficacy and dosing in relevant animal models.[5] Human Phase 1 data, which showed a half-life of approximately 30 hours, supports a once-daily dosing regimen.[5][6] The potency of this compound shows species-dependent variability.[6][8]
Table 1: Summary of this compound Animal Efficacy and Pharmacology Studies
| Species | Model | Dosing Regimen | Key Findings | Reference(s) |
|---|---|---|---|---|
| Rat | Experimental Autoimmune Encephalomyelitis (EAE) | 20 and 60 mg/kg (oral) | Dose-dependent reduction in disease severity; complete amelioration of disease in a majority of rats at higher doses. | [6][9] |
| Mouse | MRL/lpr model for Lupus | 30, 100, or 300 mg/kg/day for 10 weeks (oral) | No general antiproliferative effect on bone marrow cells, indicating selective action on activated immune cells. | [10] |
| Mouse | General Pharmacology | Not Specified | Potency to inhibit mouse DHODH is significantly lower than for human DHODH. |[6][8] |
Table 2: Species-Dependent Potency of this compound on DHODH Inhibition
| Species | Potency Relative to Human DHODH Inhibition | Reference(s) |
|---|---|---|
| Rat | 7.5 times lower | [6][8] |
| Mouse | 64.4 times lower |[6][8] |
Experimental Protocols
The following sections describe generalized protocols for conducting pharmacokinetic studies of this compound in rodent models, based on standard methodologies and information from preclinical investigations.[9][10]
Animal Models and Husbandry
-
Species: Dark Agouti (DA) rats for EAE models[9]; MRL/lpr mice for lupus models[10]; or standard strains like Sprague-Dawley rats or C57BL/6 mice for general PK studies.
-
Health Status: Use healthy, specific-pathogen-free (SPF) animals.
-
Age/Weight: Animals should be of a consistent age and weight range (e.g., 11-week-old rats for EAE studies).[9]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity, with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
Dosing and Administration
-
Formulation: this compound calcium (IMU-838) is typically formulated as a suspension for oral administration.[10] The vehicle (e.g., 0.5% CMC-Na) should be determined during formulation development.
-
Route of Administration: Oral gavage is the standard route to mimic the clinical application.
-
Dose Levels: Select at least three dose levels based on previous efficacy or toxicology studies (e.g., 20, 60 mg/kg in rats).[9] A vehicle control group must be included.
-
Administration: Administer a precise volume based on the most recent body weight measurement. For multiple-dose studies, administration should occur at the same time each day.
Sample Collection
-
Matrix: Blood is the primary matrix. Plasma or serum can be prepared depending on the bioanalytical method requirements.
-
Sampling Sites: Use appropriate sites for serial sampling, such as the tail vein (mice, rats) or saphenous vein. Terminal samples can be collected via cardiac puncture under anesthesia.
-
Time Points:
-
Single Dose Study: Pre-dose (0 h), and multiple time points post-dose to capture absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).
-
Multiple Dose Study: Trough concentrations (C-trough) just before dosing on several days to confirm steady-state achievement.[10] Collect a full PK profile after the last dose.
-
-
Sample Handling: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
Bioanalysis
-
Method: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules like this compound in biological matrices.[10]
-
Validation: The method must be validated according to regulatory guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, and stability.
-
Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) or population PK modeling to determine key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
Experimental Workflow Visualization
References
- 1. This compound Calcium - Immunic Therapeutics [imux.com]
- 2. What is this compound calcium used for? [synapse.patsnap.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Immunic Presents Key this compound Calcium Data at the ACTRIMS Forum 2025 [imux.com]
- 5. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. imux.com [imux.com]
- 10. imux.com [imux.com]
Troubleshooting & Optimization
Vidofludimus safety profile compared to placebo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the safety profile of Vidofludimus as observed in clinical trials, with a direct comparison to placebo.
Frequently Asked Questions (FAQs)
Q1: What is the overall safety profile of this compound compared to placebo in clinical trials?
A1: Based on data from the EMPhASIS and CALLIPER phase 2 clinical trials, this compound has demonstrated a favorable safety and tolerability profile, which is comparable to placebo.[1][2][3][4] No new safety signals have been identified in the clinical development program.[5]
Q2: What are the most common adverse events observed with this compound treatment?
A2: In the EMPhASIS trial, the most frequently reported treatment-emergent adverse events (TEAEs) for patients receiving this compound were headache and nasopharyngitis. The incidence of these events was comparable to the placebo group.
Q3: Is there a risk of liver injury associated with this compound?
A3: Clinical trial data indicates that the incidence of liver enzyme elevations with this compound is similar to that of placebo.[6] No cases of Hy's Law, which would indicate severe drug-induced liver injury, have been observed.
Q4: How does the discontinuation rate due to adverse events for this compound compare to placebo?
A4: The overall treatment discontinuation rate for patients treated with this compound has been observed to be low and comparable to, or even lower than, that of placebo in clinical trials. In the EMPhASIS trial, the discontinuation rate for any dose of this compound was 4%, while the placebo group had a discontinuation rate of 7%.[6]
Troubleshooting Guide
Issue: Unexpected Adverse Event Observed in an In Vitro or In Vivo Model
Possible Cause & Solution:
-
Off-target effects: While this compound is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), unexpected effects could arise from interactions with other cellular components in your specific experimental system.
-
Recommendation: Conduct a literature search for known off-target effects of DHODH inhibitors. Consider performing a counterscreen against a panel of related enzymes or receptors to identify potential off-target interactions in your model system.
-
-
Metabolite effects: The observed adverse event could be due to a metabolite of this compound in your specific cellular or animal model.
-
Recommendation: If feasible, perform metabolic profiling of your experimental system to identify any unique metabolites of this compound that may be contributing to the observed toxicity.
-
Data Presentation: Safety Profile Summary
The following tables summarize the key safety findings for this compound compared to placebo from the EMPhASIS and CALLIPER clinical trials.
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the EMPhASIS Trial (Relapsing Multiple Sclerosis)
| Safety Endpoint | Placebo (n=81) | This compound (Any Dose) |
| Any TEAE | 43% (35 patients) | 37% (71 patients) |
| Mild TEAEs | 32% (26 patients) | 21% (40 patients) |
| Moderate TEAEs | 11% (9 patients) | 16% (30 patients) |
Data sourced from the EMPhASIS phase 2 trial.[6]
Table 2: Serious Adverse Events (SAEs) and Discontinuation Rates in the EMPhASIS Trial
| Safety Endpoint | Placebo | This compound (Any Dose) |
| Serious AEs | 1% (1 patient) | 1% (2 patients) |
| Discontinuation due to AEs | 5% (4 patients) | 4% (3 patients in 45mg group) |
Data sourced from the EMPhASIS phase 2 trial.[1][6]
Table 3: Overview of Adverse Events in the CALLIPER Trial (Progressive Multiple Sclerosis)
| Safety Endpoint | Placebo | This compound |
| Treatment-Emergent AEs | 68.5% | 69.4% |
| Serious AEs | 6.5% | 8.1% |
Data sourced from the CALLIPER phase 2 trial.[5]
Experimental Protocols
EMPhASIS and CALLIPER Trial Methodology
The EMPhASIS and CALLIPER trials were multicenter, randomized, double-blind, placebo-controlled phase 2 studies.[5][6]
-
Patient Population: The EMPhASIS trial enrolled patients with relapsing-remitting multiple sclerosis (RRMS), while the CALLIPER trial focused on patients with progressive multiple sclerosis (PMS).[5][6]
-
Randomization: Patients were randomly assigned to receive either this compound or a matching placebo.
-
Blinding: Both patients and investigators were blinded to the treatment assignment to prevent bias.
-
Assessments: Safety assessments included the monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities. Efficacy was also assessed but is not the focus of this safety summary.
For detailed inclusion and exclusion criteria, as well as specific procedural details, it is recommended to consult the official clinical trial records at ClinicalTrials.gov (NCT03846219 for EMPhASIS and NCT05054140 for CALLIPER).
Mandatory Visualizations
Signaling Pathways of this compound
This compound has a dual mechanism of action: inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) and activation of the nuclear receptor-related 1 protein (Nurr1).
Caption: Dual mechanism of action of this compound.
Experimental Workflow for Safety Assessment in Clinical Trials
The following diagram illustrates a generalized workflow for the assessment of drug safety in a clinical trial setting, such as the EMPhASIS and CALLIPER trials.
Caption: Generalized workflow for clinical trial safety monitoring.
References
- 1. neurology.org [neurology.org]
- 2. Best Practices Guideline on the Use of Neurofilament – Consortium of Multiple Sclerosis Centers [mscare.org]
- 3. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Calcium - Immunic Therapeutics [imux.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Vidofludimus Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of Vidofludimus to achieve desired biological effects while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (also known as IMU-838) is a next-generation selective and reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, this compound primarily targets rapidly proliferating cells, such as activated lymphocytes, which have a high demand for pyrimidines.[1] This selective action is beneficial in the context of autoimmune diseases.[1]
Q2: Does this compound have other known mechanisms of action?
A2: Yes, this compound also functions as a potent activator of the Nuclear receptor related 1 (Nurr1), a transcription factor with neuroprotective functions.[3] This dual activity suggests its potential therapeutic application in neuroinflammatory and neurodegenerative diseases.[3][4]
Q3: What is the reported potency of this compound for its primary targets?
A3: this compound exhibits potent activity at both of its known targets. The half-maximal inhibitory concentration (IC50) for DHODH is approximately 160 nM.[5] For Nurr1 activation, the half-maximal effective concentration (EC50) is approximately 0.4 µM.[5]
Q4: What is a recommended starting concentration range for in vitro experiments?
A4: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro cell-based assays. The IC50 for the inhibition of cytokine release in human lymphocytes is reported to be in the range of 5–8 μM.[6] However, the optimal concentration will be cell-type specific and depend on the experimental endpoint.
Q5: Has this compound shown cytotoxicity in preclinical or clinical studies?
A5: Clinical studies have shown this compound to have a favorable safety and tolerability profile.[3][4] In preclinical models, it has been shown to selectively target hyperactive immune cells without broad immunosuppressive effects.[7] However, as with any compound, high concentrations in vitro can lead to cytotoxicity.
Troubleshooting Guide: Avoiding Cytotoxicity in Your Experiments
Issue 1: I am observing high levels of cell death in my experiments with this compound.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration. Start with a broad range (e.g., 0.01 µM to 100 µM) and narrow it down based on the results of cytotoxicity assays like MTT or LDH (see Experimental Protocols section).
-
-
Possible Cause 2: Cell line is particularly sensitive to DHODH inhibition.
-
Solution: Some cell lines may be more reliant on the de novo pyrimidine synthesis pathway. Consider using a lower concentration range and ensure that the culture medium is not deficient in pyrimidines, as this could exacerbate the effect of DHODH inhibition.
-
-
Possible Cause 3: Extended exposure time.
-
Solution: The cytotoxic effects of a compound can be time-dependent. If your protocol allows, consider reducing the incubation time with this compound. A time-course experiment can help identify the optimal exposure duration.
-
Issue 2: My experimental results are inconsistent across different batches of this compound.
-
Possible Cause 1: Variability in compound stability or storage.
-
Solution: Ensure that this compound is stored correctly, protected from light and moisture, and at the recommended temperature. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inaccurate concentration of stock solutions.
-
Solution: Double-check calculations and ensure accurate weighing and dissolving of the compound. If possible, verify the concentration of your stock solution using analytical methods.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Cell System/Assay | Reference |
| DHODH Inhibition (IC50) | 160 nM | Recombinant human DHODH enzyme | [5] |
| Nurr1 Activation (EC50) | 0.4 µM | Gal4-hybrid reporter gene assay in HEK293T cells | [5] |
| Inhibition of Cytokine Release (IC50) | ~5–8 µM | Human lymphocytes | [6] |
| T Cell Proliferation | More efficacious than teriflunomide | Antigen-stimulated T cells | [8] |
Experimental Protocols
1. MTT Assay for Cell Viability and Cytotoxicity
This protocol is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 for cytotoxicity.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.
-
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment), maximum LDH release (cells lysed with a lysis buffer provided in the kit), and vehicle control.
-
Incubate for the desired duration.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit protocol to mix the supernatant with the reaction mixture.
-
Incubate as per the kit's instructions to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. What is this compound calcium used for? [synapse.patsnap.com]
- 2. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Calcium - Immunic Therapeutics [imux.com]
- 4. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 5. imux.com [imux.com]
- 6. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. imux.com [imux.com]
Vidofludimus In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vidofludimus in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has a dual mechanism of action. It is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This inhibition primarily affects rapidly proliferating cells, such as activated lymphocytes, which have a high demand for pyrimidines for DNA and RNA synthesis.[2][3] Additionally, this compound is an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective functions.[2][4][5]
Q2: How should I dissolve and store this compound?
This compound is soluble in organic solvents like DMSO.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[6][7] The final DMSO concentration in the culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8] Stock solutions in DMSO should be stored at -20°C or -80°C.
Q3: What are the expected IC50 and EC50 values for this compound in vitro?
The inhibitory concentration (IC50) and effective concentration (EC50) of this compound can vary depending on the assay and cell type. Below is a summary of reported values:
| Assay Type | Target/Cell Line | Reported Value | Reference |
| DHODH Inhibition | Human DHODH | 134 nM | [1] |
| DHODH Inhibition | Human DHODH | ~160 nM | [9] |
| Cytokine Release Inhibition | Human Lymphocytes | ~5–8 μM | [10] |
| Nurr1 Activation (Gal4 hybrid) | Nurr1 | EC50 = 0.4 ± 0.2 μM | [4][11][12] |
| Nurr1 Activation (Gal4 hybrid) | Nur77 | EC50 = 3.1 ± 0.7 μM | [4][11] |
| Nurr1 Activation (Gal4 hybrid) | NOR1 | EC50 = 2.9 ± 0.9 μM | [4][11] |
Q4: Is this compound cytotoxic to all cell types?
The inhibitory effect of this compound on pyrimidine synthesis is most pronounced in rapidly dividing cells that rely on the de novo pathway.[2][3] Therefore, its cytotoxicity will be more significant in activated immune cells or cancer cell lines compared to quiescent or slowly dividing cells. It is always recommended to perform a dose-response cytotoxicity assay for your specific cell type.
Troubleshooting Guide
DHODH Inhibition Assays
Problem: High variability or no inhibition observed in the DHODH enzyme assay.
-
Possible Cause 1: Incorrect assay setup.
-
Possible Cause 2: Issues with the detection method.
-
Possible Cause 3: Inactive this compound.
-
Solution: Check the storage conditions and age of the this compound stock solution. Prepare a fresh stock solution from powder if necessary.
-
Cell-Based Assays (Proliferation, Cytokine Secretion)
Problem: No effect or inconsistent results in cell proliferation or cytokine secretion assays.
-
Possible Cause 1: Suboptimal cell stimulation.
-
Solution: Ensure that the stimulating agent (e.g., PHA, anti-CD3/CD28) is used at the optimal concentration to induce robust proliferation or cytokine production in your control wells. The timing of this compound addition relative to stimulation is also critical and may need optimization.
-
-
Possible Cause 2: Uridine in the cell culture medium is rescuing the cells.
-
Solution: Standard cell culture media may contain uridine, which can be utilized by the pyrimidine salvage pathway, bypassing the DHODH inhibition.[14][15][16][17] For experiments investigating the effects of DHODH inhibition, consider using uridine-free medium or performing a uridine rescue experiment to confirm the mechanism of action.
-
-
Possible Cause 3: this compound precipitation in the culture medium.
-
Solution: When diluting the DMSO stock solution into the aqueous culture medium, precipitation can occur.[18] To avoid this, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Visually inspect the medium for any signs of precipitation.
-
-
Possible Cause 4: High background in cytokine assays.
-
Solution: High background can be caused by various factors, including unhealthy cells or contamination. Ensure proper cell handling techniques. For cytokine secretion assays, using a protein-free medium during the secretion phase can reduce background.[19]
-
Problem: Unexpectedly high cytotoxicity observed.
-
Possible Cause 1: High DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in the cell culture is below the toxic level for your specific cell type (generally <0.5%).[8] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
-
Possible Cause 2: Cell type is highly sensitive to pyrimidine depletion.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your experiment that achieves the desired biological effect without excessive cell death.
-
-
Possible Cause 3: Off-target effects.
-
Solution: While this compound is reported to be highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[20][21][22] Compare your results with those from other known DHODH inhibitors and perform uridine rescue experiments to confirm the on-target effect.
-
Experimental Protocols
DHODH Inhibition Assay (Spectrophotometric)
This protocol is adapted from published methods.[1][13]
-
Prepare Reaction Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.
-
Prepare Reaction Mixture: In a 96-well plate, combine the following for a final volume of 200 µL:
-
50 µM decylubiquinone
-
60 µM 2,6-dichloroindophenol (DCIP)
-
Recombinant human DHODH enzyme (concentration to be optimized to achieve a linear reaction rate)
-
Varying concentrations of this compound (or vehicle control - DMSO)
-
-
Initiate Reaction: Add 100 µM dihydroorotate to start the reaction.
-
Measure Absorbance: Immediately begin measuring the decrease in absorbance at 600 nm at 30°C for 2 minutes.
-
Calculate IC50: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity.
PBMC Proliferation Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Stimulation: Add a stimulating agent such as Phytohaemagglutinin (PHA) at an optimal concentration (e.g., 1-5 µg/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess Proliferation: Measure cell proliferation using a standard method such as:
-
BrdU incorporation assay: Add BrdU to the wells for the final 4-18 hours of incubation and measure incorporation using an ELISA-based kit.
-
[3H]-thymidine incorporation: Add [3H]-thymidine for the final 18 hours of incubation and measure incorporation using a scintillation counter.
-
CFSE staining: Stain cells with CFSE before seeding and measure the dilution of the dye by flow cytometry.
-
Cytokine Secretion Assay (IL-17 & IFN-γ)
This protocol outlines a general procedure for measuring cytokine secretion from stimulated PBMCs.
-
Isolate and Seed PBMCs: Follow steps 1 and 2 from the PBMC Proliferation Assay protocol.
-
Treatment and Stimulation: Add this compound and a stimulating agent (e.g., PHA or anti-CD3/CD28 beads) to the wells.
-
Incubation: Incubate the plate for 24-72 hours. The optimal incubation time will depend on the specific cytokine being measured.
-
Collect Supernatant: Centrifuge the plate and carefully collect the supernatant from each well.
-
Measure Cytokine Levels: Quantify the concentration of IL-17 and IFN-γ in the supernatants using a commercially available ELISA kit or a multiplex bead-based assay (e.g., Luminex).[19][23][24][25][26]
Uridine Rescue Experiment
This experiment is crucial to confirm that the observed effects of this compound are due to DHODH inhibition.[14][15][16][17]
-
Set up your primary assay: This can be a cell proliferation, cytotoxicity, or cytokine secretion assay.
-
Prepare experimental groups:
-
Vehicle control (e.g., DMSO)
-
This compound at a concentration that shows a clear effect
-
This compound + Uridine (e.g., 100 µM)
-
Uridine alone (as a control)
-
-
Perform the assay: Follow the protocol for your primary assay.
-
Analyze the results: If the effect of this compound is rescued (i.e., reversed) by the addition of uridine, it strongly suggests that the effect is mediated through the inhibition of de novo pyrimidine synthesis.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for a DHODH inhibition assay.
Caption: Logical workflow for a uridine rescue experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Calcium - Immunic Therapeutics [imux.com]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 6. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. imux.com [imux.com]
- 10. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 18. selleckchem.com [selleckchem.com]
- 19. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 23. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ulab360.com [ulab360.com]
- 25. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 26. Detection and Isolation of Viable Mouse IL-17-Secreting T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Vidofludimus species-specific differences in DHODH inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vidofludimus, a selective dihydroorotate dehydrogenase (DHODH) inhibitor.
Troubleshooting Guides
Issue: Observed Efficacy of this compound is Lower Than Expected in Preclinical Animal Models.
This is a common observation and is primarily due to the species-specific differences in the potency of this compound as a DHODH inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lower-than-expected this compound efficacy.
Quantitative Data Summary: Species-Specific DHODH Inhibition
| Species | Relative Potency vs. Human DHODH | IC50 (Human DHODH) |
| Human | 1x | 134 nM[1] |
| Rat | ~7.5x lower[2][3][4] | Not explicitly stated |
| Mouse | ~64.4x lower[2][3][4] | Not explicitly stated |
Note: this compound is reported to be 2.6 times more potent in inhibiting human DHODH compared to teriflunomide[2][3][4].
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the inhibitory effect of this compound between my in vitro human cell line experiments and my in vivo rodent studies?
A1: This is an expected outcome due to the pronounced species-specific differences in this compound's ability to inhibit DHODH. The potency of this compound is significantly higher against human DHODH compared to rodent DHODH. Specifically, its potency is approximately 7.5 times lower in rats and 64.4 times lower in mice compared to humans[2][3][4]. Therefore, a higher concentration of this compound is required to achieve the same level of DHODH inhibition in rodent models.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH)[5][6][7]. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes (T and B cells)[6]. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on these highly metabolically active immune cells[5]. This selective action on activated immune cells is a key feature of its mechanism[8][9]. Recent findings also suggest that this compound activates the nuclear receptor related 1 (Nurr1), which may contribute to its neuroprotective effects[8].
Signaling Pathway of DHODH Inhibition by this compound:
Caption: Simplified pathway of DHODH inhibition by this compound.
Q3: Are there any known off-target effects of this compound that could interfere with my experimental results?
A3: Preclinical studies have shown that this compound is a highly selective inhibitor of DHODH with a distinct absence of off-target effects on a wide range of kinases, which is a notable difference compared to the first-generation DHODH inhibitor, teriflunomide[10]. This high selectivity contributes to its favorable safety profile, with adverse effects such as alopecia, diarrhea, and neutropenia being observed at rates similar to placebo in clinical trials[10][11].
Q4: What is the recommended experimental approach to confirm DHODH inhibition by this compound in my model system?
A4: A direct measurement of DHODH enzyme activity in the presence of this compound is the most definitive method. This can be achieved through a cell-free DHODH inhibition assay. Additionally, you can assess the downstream effects of DHODH inhibition, such as measuring the intracellular pyrimidine pool or quantifying the anti-proliferative effect on activated lymphocytes.
Experimental Protocols
Key Experiment: In Vitro DHODH Inhibition Assay
This protocol provides a general framework for determining the IC50 value of this compound against DHODH.
Materials:
-
Recombinant DHODH enzyme (species-specific)
-
Dihydroorotate (DHO) - Substrate
-
Decylubiquinone - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Colorimetric indicator
-
This compound
-
Assay buffer (e.g., Tris-HCl with detergent)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for IC50 determination.
-
Prepare working solutions of DHO, decylubiquinone, and DCIP in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, decylubiquinone, DCIP, and the various concentrations of this compound to triplicate wells.
-
Include control wells:
-
Negative control: Assay buffer without enzyme.
-
Positive control: Assay buffer with enzyme but without this compound.
-
-
-
Enzyme Addition:
-
Add the recombinant DHODH enzyme to all wells except the negative control. The amount of enzyme should be optimized to achieve a linear reaction rate.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrate, DHO, to all wells.
-
-
Data Acquisition:
-
Immediately begin measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The reduction of DCIP by the DHODH reaction leads to a loss of color.
-
Record the reaction rate (change in absorbance per minute).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This detailed protocol is based on the principles of DHODH activity assays described in the literature[1][12]. Researchers should optimize the concentrations of enzyme, substrates, and cofactors for their specific experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Calcium - Immunic Therapeutics [imux.com]
- 6. What is this compound calcium used for? [synapse.patsnap.com]
- 7. medkoo.com [medkoo.com]
- 8. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 9. Immunic Reports New Data From Phase 2 EMPhASIS Trial of this compound Calcium in Relapsing-Remitting Multiple Sclerosis Supporting the Drug's Neuroprotective Potential [prnewswire.com]
- 10. imux.com [imux.com]
- 11. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imux.com [imux.com]
Long-term stability of Vidofludimus in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of Vidofludimus.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound in DMSO?
While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, general best practices for small molecules in DMSO suggest that stock solutions can be stable for up to 3 months when stored at -20°C. For longer-term storage (up to 6 months), -80°C is recommended.[1] It is crucial to minimize freeze-thaw cycles.
In a clinical study, plasma samples containing this compound were validated for storage at -20°C for up to 3 months, indicating a degree of stability at this temperature.
Q2: How should I prepare a stock solution of this compound in DMSO?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. To prepare the solution, bring both the this compound powder and the DMSO to room temperature before opening to prevent moisture absorption. Add the DMSO to the vial of this compound and vortex or sonicate until the compound is fully dissolved.
Q3: My vial of this compound appears empty. Is there a problem?
If you ordered a small quantity of this compound, it might have been lyophilized, forming a thin film on the vial's wall that can be difficult to see. Before opening, centrifuge the vial to ensure all the powder is at the bottom. Then, add the appropriate solvent as per your experimental needs.[2]
Q4: Can I store my this compound DMSO stock solution at room temperature?
No, long-term storage at room temperature is not recommended. While many compounds are stable for short periods at room temperature, for optimal long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution when diluting DMSO stock in aqueous media. | The compound has low solubility in aqueous solutions. The rapid change in solvent polarity causes the compound to crash out. | - Perform a stepwise dilution of the DMSO stock into your aqueous buffer or media.[1]- Gently vortex or sonicate the diluted solution. Warming the solution to 37°C may also help.- Ensure the final DMSO concentration in your experiment is as low as possible (typically <0.5%) to maintain cell viability and improve compound solubility.[1][3] |
| Inconsistent or unexpected experimental results. | - Compound degradation: Repeated freeze-thaw cycles or improper storage may have degraded the this compound.- Pipetting errors: Inaccurate pipetting can lead to incorrect final concentrations.- Cell health: The health and passage number of your cells can affect their response. | - Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2]- Use freshly prepared dilutions for each experiment.- Calibrate your pipettes regularly.- Ensure your cells are healthy and within a consistent passage number range.- Include a DMSO vehicle control at the same final concentration as your this compound-treated samples.[4] |
| Difficulty dissolving the this compound powder in DMSO. | The compound may require more energy to dissolve completely. | - Vortex the solution for a longer period.- Use a sonicator to aid dissolution.- Gently warming the solution may also help, but be cautious to avoid any potential degradation. |
Summary of Stability Data
| Compound/Matrix | Storage Temperature | Duration | Notes |
| This compound in Plasma | -20°C | Up to 3 months | Storage conditions were validated for clinical trial samples. |
| General Small Molecules in DMSO | -20°C | Up to 3 months | General recommendation for many small molecules.[1] |
| General Small Molecules in DMSO | -80°C | Up to 6 months | Recommended for longer-term storage.[1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Acclimatization: Bring the vial of this compound powder and a sealed bottle of anhydrous, high-purity DMSO to room temperature.
-
Centrifugation: Briefly centrifuge the this compound vial to ensure all the powder is at the bottom.
-
Dissolution: Under sterile conditions, add the required volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the vial until the powder is completely dissolved. If necessary, sonicate for a few minutes.
-
Aliquoting: Aliquot the stock solution into smaller, single-use, light-protected vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 6 months).
Protocol: Workflow for Cell-Based Assays
Caption: A typical experimental workflow for using this compound in cell-based assays.
Signaling Pathway
This compound has a dual mechanism of action: it inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) and activates the nuclear receptor-related 1 (Nurr1) transcription factor.[5][6][7][8]
-
DHODH Inhibition: By inhibiting DHODH, this compound blocks the de novo pyrimidine synthesis pathway. This is particularly effective in rapidly proliferating cells like activated lymphocytes, which rely on this pathway for DNA and RNA synthesis. This action leads to the anti-inflammatory and immunomodulatory effects of the drug.[5]
-
Nurr1 Activation: this compound also acts as a potent agonist of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[5][7] Activation of Nurr1 is associated with neuroprotective effects.[6][7][8]
Caption: The dual signaling pathway of this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. captivatebio.com [captivatebio.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
Addressing variability in Vidofludimus experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental results related to Vidofludimus.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition primarily affects rapidly proliferating cells, such as activated lymphocytes, by depriving them of essential building blocks for DNA and RNA synthesis.[1][2][3] Additionally, this compound acts as an activator of the Nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective and anti-inflammatory properties.[1][2][4]
Q2: We are observing significant variability in our lymphocyte proliferation assay results with this compound. What are the potential causes?
A2: Variability in lymphocyte proliferation assays can stem from several factors. These include inconsistencies in cell culture conditions, such as cell density and passage number, which can lead to phenotypic drift.[5][6] The source and handling of peripheral blood mononuclear cells (PBMCs) are critical, as donor health, genetics, and cell isolation procedures can all introduce variability.[7] Reagent quality, particularly the mitogen (e.g., PHA) concentration and lot-to-lot variation, can also significantly impact results. For detailed troubleshooting, please refer to the Troubleshooting Guide for Lymphocyte Proliferation Assays below.
Q3: What is the solubility of this compound calcium and what is the recommended solvent for in vitro experiments?
A3: this compound calcium is formulated as an oral tablet for clinical use.[1] For in vitro experiments, it is soluble in DMSO.[8] It is important to prepare fresh stock solutions and avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q4: Are there known species-specific differences in the activity of this compound?
A4: Yes, there are significant species-specific differences in the potency of this compound as a DHODH inhibitor. It is 7.5 times less potent against rat DHODH and 64.4 times less potent against mouse DHODH compared to human DHODH.[9][10] This is a critical consideration when designing and interpreting preclinical animal studies.
Data Presentation
Table 1: this compound Potency and Activity
| Parameter | Value | Species/Cell Type | Reference |
| DHODH Inhibition (IC50) | 134 nM | Human | [11] |
| ~160 nM (average) | Human | [9] | |
| Nurr1 Activation (EC50) | 0.4 (±0.2) µM | HEK293T cells (Gal4-Nurr1 reporter assay) | [4][12] |
| Inhibition of Cytokine Release (IC50) | ~5–8 μM | Human Lymphocytes | [12] |
| Inhibition of T-lymphocyte Proliferation | More efficacious than teriflunomide | Human PBMCs | [9][10] |
Table 2: Clinical Trial Data for this compound Calcium (IMU-838)
| Trial/Study | Dose(s) | Key Finding | Reference |
| Phase 2 (RRMS) | 30 mg/day and 45 mg/day | Significant reduction in the cumulative number of combined unique active MRI lesions. | [12][13] |
| Phase 2 (RRMS) | 10 mg, 30 mg, 45 mg/day | Dose-proportional neuroprotective activity observed. | [2] |
| Phase 2 (PMS) | 45 mg/day | Substantial and medically relevant reductions in 24-week confirmed disability progression. | [2] |
Experimental Protocols & Troubleshooting Guides
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Methodology:
A common method to measure DHODH activity is a colorimetric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[14][15]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrate Solution: 100 µM Dihydroorotate in assay buffer.
-
Coenzyme Solution: 50 µM Decylubiquinone in assay buffer.
-
Indicator Solution: 60 µM DCIP in assay buffer.
-
Enzyme Preparation: Recombinant human DHODH.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay components in the following order: assay buffer, coenzyme solution, indicator solution, and this compound (or vehicle control) at various concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance curve).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Troubleshooting Guide: DHODH Inhibition Assay
| Issue | Potential Cause | Recommended Solution |
| High background signal | Reagents contaminated or degraded. | Prepare fresh reagents. Ensure the purity of the enzyme. |
| Non-enzymatic reduction of DCIP. | Run a control without the enzyme to determine the rate of non-enzymatic reduction and subtract it from the experimental values. | |
| Low signal or no activity | Inactive enzyme. | Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-80°C). |
| Incorrect assay conditions. | Verify the pH of the buffer and the concentrations of all reagents. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. |
Lymphocyte Proliferation Assay
Methodology:
This assay measures the proliferation of lymphocytes in response to a mitogen, such as phytohemagglutinin (PHA), in the presence or absence of an inhibitor. Proliferation is often quantified by the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) or by using a fluorescent dye that is diluted with each cell division (e.g., CFSE).[3][13]
Protocol (using [3H]-thymidine incorporation):
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the cell suspension to each well.
-
Add this compound at various concentrations (or vehicle control).
-
Add PHA (final concentration of 1-5 µg/mL). Include unstimulated controls (no PHA).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Proliferation Measurement:
-
Pulse the cells by adding 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the radioactivity incorporated into the DNA using a scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine the percent inhibition of proliferation for each concentration of this compound compared to the PHA-stimulated control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Troubleshooting Guide: Lymphocyte Proliferation Assay
| Issue | Potential Cause | Recommended Solution |
| High background proliferation in unstimulated controls | Cell activation during isolation. | Handle cells gently during isolation. Avoid prolonged exposure to room temperature. |
| Contamination of cell culture. | Use sterile techniques and check for mycoplasma contamination. | |
| Low proliferation in stimulated controls | Suboptimal mitogen concentration. | Titrate the PHA concentration to determine the optimal dose for your cells. |
| Poor cell viability. | Check cell viability before and after the assay. Ensure proper cell handling and culture conditions. | |
| High variability between donors | Biological variation. | Use PBMCs from multiple donors to assess the range of responses. Standardize donor selection criteria if possible. |
| Inconsistent results between experiments | Inconsistent cell density at plating. | Accurately count cells and ensure a homogenous cell suspension before plating. |
| Variation in incubation times. | Adhere strictly to the protocol's incubation times. |
IL-17 and IFN-γ Secretion Assay (ELISA)
Methodology:
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-17 and IFN-γ secreted by activated PBMCs into the culture supernatant.
Protocol:
-
Cell Culture and Supernatant Collection:
-
Culture PBMCs as described in the lymphocyte proliferation assay (with PHA stimulation and this compound treatment).
-
After the desired incubation period (e.g., 48-72 hours), centrifuge the 96-well plate.
-
Carefully collect the culture supernatant without disturbing the cell pellet.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well ELISA plate with the capture antibody for either IL-17 or IFN-γ.
-
Wash the plate and block non-specific binding sites.
-
Add the collected culture supernatants and standards to the wells.
-
Incubate, then wash the plate.
-
Add the detection antibody.
-
Incubate, then wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, then wash the plate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of IL-17 or IFN-γ in the samples based on the standard curve.
-
Determine the effect of this compound on cytokine secretion.
-
Troubleshooting Guide: IL-17 and IFN-γ ELISA
| Issue | Potential Cause | Recommended Solution |
| High background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Cross-contamination. | Use fresh pipette tips for each sample and reagent. | |
| Low signal | Inactive reagents. | Check the expiration dates of the kit components and store them properly. |
| Insufficient incubation time. | Follow the recommended incubation times in the protocol. | |
| High variability | Pipetting inconsistency. | Use calibrated pipettes and be consistent with pipetting technique. |
| "Edge effect" in the plate. | Avoid using the outer wells of the plate if this is a recurrent issue. Ensure even temperature distribution during incubation. |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. filecache.investorroom.com [filecache.investorroom.com]
- 6. researchgate.net [researchgate.net]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. neurologylive.com [neurologylive.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Vidofludimus half-life and its impact on experimental design
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing experiments involving Vidofludimus (also known as IMU-838). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to the compound's half-life and other key characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how does it influence dosing schedules in experiments?
A1: this compound calcium has a terminal plasma half-life of approximately 30 hours in humans.[1][2][3][4] This pharmacokinetic profile is favorable for a once-daily oral dosing regimen in both clinical and long-term preclinical studies.[3][5] Following multiple daily doses, steady-state concentrations are typically achieved within 5 to 8 days.[2][3][6][7] For experimental design, this means that for studies assessing the chronic effects of the drug, a pre-treatment period of at least one week is recommended to ensure the compound has reached a stable concentration.
Q2: How does the ~30-hour half-life of this compound affect washout periods in experimental design?
A2: The relatively short half-life of ~30 hours allows for a rapid washout of the drug if required.[2][4][7] In a Phase 1 study, this compound was not detectable in the blood of most subjects 10 days after the last dose.[6] This is a significant advantage over first-generation DHODH inhibitors like teriflunomide, which has a much longer half-life of approximately 16 days and requires a special washout procedure.[4][7] For crossover studies or experiments requiring the cessation of drug effects, a washout period of 10-14 days is generally sufficient.
Q3: What is the dual mechanism of action for this compound?
A3: this compound possesses a unique dual mechanism of action:
-
DHODH Inhibition : It is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][8][9] Activated, rapidly proliferating lymphocytes rely heavily on this pathway.[1][10] By inhibiting DHODH, this compound induces metabolic stress in these hyperactive immune cells, leading to a reduction in T-cell proliferation and the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[2][4][11] This targeted immunomodulatory effect leaves resting immune cells largely unaffected.[10][12][13]
-
Nurr1 Activation : this compound also acts as an activator of the Nuclear Receptor Related 1 (Nurr1).[1][10][14] Nurr1 is a neuroprotective transcription factor that, when activated, reduces the production of pro-inflammatory cytokines and neurotoxic agents in microglia and astrocytes, while promoting neuronal survival.[1][10][15] This mechanism is believed to contribute to the drug's neuroprotective potential.[13][16]
Q4: Are there species-specific differences in this compound activity that I should consider for preclinical studies?
A4: Yes, this is a critical consideration for experimental design. The potency of this compound as a DHODH inhibitor is highly dependent on the species. It is significantly more potent against human DHODH than rodent DHODH. Specifically, its potency is 7.5 times lower for rat DHODH and 64.4 times lower for mouse DHODH compared to the human enzyme.[2][4] Therefore, substantially higher doses are required in rodent models to achieve a therapeutic effect comparable to that expected in humans.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental planning.
Table 1: Pharmacokinetic Parameters of this compound Calcium (Human)
| Parameter | Value | Reference(s) |
|---|---|---|
| Terminal Plasma Half-Life | ~30 hours | [1][2][3][4] |
| Time to Steady State | 5 - 8 days | [2][3][6][7] |
| Time to Peak Concentration (Tmax) | ~3 hours | [6] |
| Dosing Regimen | Once-daily, oral | [3][5] |
| Effect of Food | No significant impact |[3][17] |
Table 2: Species-Specific DHODH Inhibition Potency of this compound
| Species | Potency Relative to Human DHODH | Reference(s) |
|---|---|---|
| Human | 1x | [2][4] |
| Rat | 7.5x lower | [2][4] |
| Mouse | 64.4x lower |[2][4] |
Troubleshooting and Experimental Design Guide
Problem: I am observing suboptimal inhibition of T-cell proliferation in my in vitro assay.
Possible Cause & Solution:
-
Insufficient Cell Activation: this compound selectively targets metabolically active lymphocytes.[10][12] Ensure your T-cells are fully activated before and during drug exposure. Use a standard stimulant such as Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for a sufficient duration (e.g., 48-72 hours).[4]
-
Inappropriate Drug Concentration: The IC50 for in vitro inhibition of cytokine release in human lymphocytes is in the range of 5-8 µM.[18] Ensure your dose-response curve covers this range.
-
Timing of Drug Addition: Add this compound at the time of stimulation to effectively block the metabolic upregulation required for proliferation.
Problem: My in vivo study in a mouse or rat model is showing a lack of efficacy.
Possible Cause & Solution:
-
Species-Specific Potency: As noted in Table 2, this compound is significantly less potent in rodents.[2][4] The dose administered may be too low to achieve the necessary level of DHODH inhibition. You must scale the dose accordingly. For example, preclinical studies in rats have shown a dose-dependent effect in the Experimental Autoimmune Encephalomyelitis (EAE) model, requiring higher mg/kg doses than those used in human clinical trials.[2][4]
-
Time to Reach Steady State: For chronic disease models, ensure the treatment duration is long enough for the drug to reach steady-state concentrations (at least 7 days) and for a therapeutic effect to manifest.[3][6]
Problem: How should I design a long-term in vivo study to assess the neuroprotective effects of this compound?
Design Considerations:
-
Dosing Regimen: Leverage the ~30-hour half-life and establish a once-daily oral gavage schedule.[3]
-
Achieving Steady State: Begin efficacy assessments after at least one week of dosing to ensure the drug has reached steady-state plasma concentrations.[2][3][7]
-
Model Selection: Choose a model where both inflammatory and neurodegenerative components are present, such as EAE for multiple sclerosis, to evaluate the dual mechanism of this compound.[2][4]
-
Relevant Endpoints: Measure endpoints that can capture both immunomodulatory and neuroprotective effects. This could include clinical scores, histological analysis of inflammation and demyelination, and biomarkers for axonal damage like neurofilament light chain (NfL).[5][10]
Methodologies and Visualizations
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Activated Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is based on methodologies described in published preclinical investigations.[4]
-
PBMC Isolation: Isolate PBMCs from healthy volunteer blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Culture the isolated PBMCs in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).
-
Stimulation and Treatment:
-
Seed cells in 96-well plates.
-
Add this compound at a range of concentrations (e.g., 0.1 µM to 50 µM).
-
Stimulate cells with a mitogen like Phytohemagglutinin (PHA; e.g., 2 µg/mL).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Endpoint Analysis:
-
Cell Proliferation: Assess proliferation using a colorimetric BrdU cell proliferation ELISA kit.
-
Cytokine Secretion: Collect supernatant and measure levels of key cytokines such as IL-17 and IFN-γ using a standard ELISA or a multiplex assay (e.g., Luminex).
-
Cell Viability: To confirm the effect is not due to general cytotoxicity, perform a cell viability assay by staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.
-
Diagrams
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for in vitro PBMC assays.
Caption: Troubleshooting flowchart for in vivo studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound calcium | MS Trust [mstrust.org.uk]
- 6. imux.com [imux.com]
- 7. Phase-2 Study with this compound Calcium (IMU838): A Classification - MS-Docblog% [ms-docblog.de]
- 8. What is this compound calcium used for? [synapse.patsnap.com]
- 9. neurology.org [neurology.org]
- 10. This compound Calcium - Immunic Therapeutics [imux.com]
- 11. Safety and Efficacy of this compound Calcium in Patients Hospitalized with COVID-19: A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First Participant Enrolled in Phase 3 Study of this compound Calcium for Relapsing Multiple Sclerosis - - Practical Neurology [practicalneurology.com]
- 13. Immunic Presents Key this compound Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]
- 14. imux.com [imux.com]
- 15. m.youtube.com [m.youtube.com]
- 16. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 17. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Vidofludimus Demonstrates Superior Potency in DHODH Inhibition Compared to Teriflunomide
For Immediate Release
A comparative analysis of the dihydroorotate dehydrogenase (DHODH) inhibitors, vidofludimus and teriflunomide, reveals this compound as a more potent inhibitor of the human DHODH enzyme. This heightened potency may offer significant advantages in the treatment of autoimmune diseases such as multiple sclerosis.
Researchers and drug development professionals now have access to a detailed comparison of this compound and teriflunomide, two prominent drugs targeting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the proliferation of activated lymphocytes, which are central to the inflammatory processes in many autoimmune disorders. By inhibiting DHODH, these drugs effectively reduce the pool of pyrimidines available for DNA and RNA synthesis, thereby arresting the proliferation of these rapidly dividing immune cells.
Quantitative Comparison of DHODH Inhibition
Experimental data consistently demonstrates the superior inhibitory activity of this compound against human DHODH. One study directly comparing the two compounds found this compound to be 2.6 times more potent than teriflunomide in inhibiting dihydroorotate (DHO) oxidation by the human DHODH enzyme[1]. The half-maximal inhibitory concentration (IC50) values, a standard measure of a drug's potency, further underscore this difference.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | Human DHODH | 160 | [2] |
| Teriflunomide | Human DHODH | 420 | [1] |
| Teriflunomide | Human DHODH | 407.8 | |
| Teriflunomide | Human DHODH | 773 |
This table summarizes the IC50 values for this compound and teriflunomide from various studies. A lower IC50 value indicates greater potency.
Mechanism of Action: Targeting Lymphocyte Proliferation
Both this compound and teriflunomide exert their immunomodulatory effects by targeting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway[3][4]. This enzyme is located in the mitochondria and is essential for the conversion of dihydroorotate to orotate, a critical step in the production of pyrimidines.
Activated T and B lymphocytes have a high demand for pyrimidines to support their rapid proliferation and clonal expansion. By inhibiting DHODH, this compound and teriflunomide deplete the intracellular pyrimidine pool, leading to a halt in the cell cycle and a reduction in the proliferation of these immune cells[3][5][6]. This targeted action on highly metabolic and rapidly dividing lymphocytes is a key feature of their mechanism, sparing resting or slowly dividing cells that can rely on the pyrimidine salvage pathway[5]. The reduction in lymphocyte proliferation, in turn, leads to decreased production of pro-inflammatory cytokines, further mitigating the autoimmune response[5][7]. Recent studies also suggest a potential link between DHODH inhibition and the modulation of other signaling pathways, such as the c-Myc and β-catenin pathways, which could contribute to their therapeutic effects.
Experimental Protocols: DHODH Inhibition Assay
The potency of DHODH inhibitors is typically determined using a cell-free enzymatic assay. A common method involves monitoring the reduction of a chromogenic indicator, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by the DHODH enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and teriflunomide) against recombinant human DHODH.
Materials:
-
Recombinant human N-terminally truncated DHODH enzyme
-
Test compounds (this compound, Teriflunomide) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Coenzyme Q10 (Decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Enzyme Preparation: The recombinant human DHODH enzyme is diluted in the assay buffer to a concentration that yields a linear rate of DCIP reduction over a defined period.
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then added to the wells of the 96-well plate. A DMSO-only control is also included.
-
Reaction Mixture Preparation: The assay buffer, Coenzyme Q10, and DCIP are mixed and added to the wells containing the test compounds.
-
Pre-incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a short period (e.g., 5-30 minutes) to allow the inhibitors to bind to the enzyme[8][9].
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of dihydroorotic acid to all wells.
-
Data Acquisition: The absorbance at 600 nm is measured kinetically over a period of time (e.g., 2-10 minutes) using a microplate reader[8][10]. The rate of decrease in absorbance corresponds to the rate of DHODH activity.
-
Data Analysis: The rate of reaction for each concentration of the inhibitor is calculated. The percentage of inhibition is determined relative to the DMSO control. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve using appropriate software (e.g., GraphPad Prism). Each data point is typically recorded in triplicate to ensure accuracy[10].
This robust assay provides a reliable method for quantifying and comparing the inhibitory potency of compounds like this compound and teriflunomide against the DHODH enzyme. The superior potency of this compound, as demonstrated by such assays, suggests its potential for higher efficacy or a better therapeutic window in clinical applications.
References
- 1. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Assay in Summary_ki [bindingdb.org]
A Comparative Analysis of the Side Effect Profiles of Vidofludimus and Teriflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two immunomodulatory drugs, Vidofludimus (IMU-838) and teriflunomide. Both oral medications are inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a key player in pyrimidine synthesis, but this compound also exhibits a novel mechanism through the activation of the nuclear receptor-related 1 (Nurr1). This analysis is supported by data from pivotal clinical trials and aims to offer a clear perspective for research and development professionals.
Mechanism of Action: A Tale of Two Targets
Teriflunomide's primary mechanism of action is the reversible inhibition of DHODH, a mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[1] By blocking this pathway, teriflunomide curtails the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, which are key contributors to the autoimmune pathology of multiple sclerosis (MS).[1][2]
This compound calcium also inhibits DHODH, similarly impacting activated lymphocytes.[3][4] However, it possesses a dual mechanism by also acting as an activator of Nurr1.[5][6][7] Nurr1 is a transcription factor with neuroprotective and anti-inflammatory properties.[5][8] Its activation is thought to mediate neuronal survival and reduce oxidative stress, potentially offering a neuroprotective advantage.[5]
Signaling Pathway Diagrams
Caption: DHODH Inhibition Pathway.
Caption: this compound Nurr1 Activation Pathway.
Side Effect Profile Comparison: Quantitative Data from Clinical Trials
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials for this compound and teriflunomide.
Table 1: this compound Side Effect Profile - Pooled Data from EMPhASIS Trial (Cohorts 1 & 2)
| Adverse Event | This compound (any dose) (n=187) | Placebo (n=81) |
| Any TEAE | 37% | 43% |
| Nasopharyngitis | 5.3% | 6.2% |
| Headache | 4.8% | 7.4% |
| Diarrhea | 2.7% | 2.5% |
| Nausea | 1.6% | 2.5% |
| Alopecia (Hair Thinning) | Not Reported | Not Reported |
| Alanine Aminotransferase (ALT) Increase | Comparable to Placebo | Comparable to Placebo |
| Neutropenia | Comparable to Placebo | Comparable to Placebo |
| Serious Adverse Events | 1.6% | 3.7% |
Data sourced from the EMPhASIS trial publication.[9][10] Note: Specific percentages for some common TEAEs associated with DHODH inhibitors were not explicitly detailed as being significantly different from placebo in the primary publication.
Table 2: Teriflunomide Side Effect Profile - Data from TEMSO and TOWER Trials
| Adverse Event | Teriflunomide 14mg | Placebo |
| TEMSO (n=358) | TOWER (n=371) | |
| Any TEAE | 87.5% | Not Reported |
| Diarrhea | 13.7% | 9.4% |
| Nausea | 10.9% | 8.4% |
| Alopecia (Hair Thinning) | 13.4% | 13.5% |
| Alanine Aminotransferase (ALT) Increase | 15.9% | 14.0% |
| Headache | 11.7% | 12.4% |
| Neutropenia | 3.6% | Not Reported |
| Serious Adverse Events | 12.8% | 12.0% |
Data sourced from the TEMSO and TOWER trial publications.[1][11][12][13][14]
Experimental Protocols: Safety Assessment Methodologies
The safety and tolerability of both this compound and teriflunomide were rigorously assessed in their respective clinical trials through comprehensive monitoring protocols.
This compound Clinical Trial Safety Monitoring (EMPhASIS and CALLIPER Trials)
In the Phase 2 trials of this compound (EMPhASIS and CALLIPER), the safety and tolerability were primary or key secondary endpoints.[4][15][16] The methodology for safety assessment included:
-
Adverse Event (AE) Monitoring: Systematic collection of all treatment-emergent adverse events (TEAEs), which were coded using the Medical Dictionary for Regulatory Activities (MedDRA). The severity and relationship to the study drug were assessed by investigators.
-
Laboratory Assessments: Regular blood and urine samples were collected to monitor hematology, clinical chemistry (including liver function tests - LFTs), and urinalysis. In the EMPhASIS trial, LFTs were noted to have no increased incidence of elevations compared to placebo.[16]
-
Vital Signs and Physical Examinations: Regular monitoring of blood pressure, heart rate, and body temperature, along with comprehensive physical and neurological examinations at specified intervals.
-
Electrocardiograms (ECGs): To monitor for any potential cardiac effects.
-
Independent Data Monitoring Committee (IDMC): An independent committee reviewed safety data throughout the trials to ensure patient safety.
Teriflunomide Clinical Trial Safety Monitoring (TEMSO and TOWER Trials)
The safety monitoring for teriflunomide in the Phase 3 TEMSO and TOWER trials was extensive, reflecting the known class effects of DHODH inhibitors.[17][18][19][20] Key aspects of the safety protocol included:
-
Pre-treatment Screening: Before randomization, patients underwent a thorough screening process including a complete blood count (CBC) with differential, serum chemistry including LFTs, and a pregnancy test for women of childbearing potential.[18] Blood pressure was also recorded at baseline.
-
Frequent Laboratory Monitoring:
-
Liver Function Tests (LFTs): Alanine aminotransferase (ALT) levels were closely monitored. In the TEMSO trial, LFTs were checked every 2 weeks for the first 6 months of treatment.[17]
-
Complete Blood Count (CBC): Monitored periodically to detect any potential hematological effects such as neutropenia.
-
-
Blood Pressure Monitoring: Regular blood pressure checks were conducted throughout the trials due to a known potential for small increases in blood pressure.[1]
-
Adverse Event Reporting: Comprehensive and continuous collection of all AEs, with a focus on events of special interest such as infections, hepatic events, and peripheral neuropathy.
-
Pregnancy Prevention: Stringent counseling on the teratogenic risk and the requirement for effective contraception for both male and female participants.[18][21]
Experimental Workflow for Safety Assessment
Caption: General Clinical Trial Safety Assessment Workflow.
Conclusion
Both this compound and teriflunomide are oral DHODH inhibitors with demonstrated efficacy in the context of multiple sclerosis. Their side effect profiles, as elucidated in clinical trials, show some overlap, particularly concerning gastrointestinal effects and hair thinning, which are known class effects of DHODH inhibition.
However, the available data from the EMPhASIS trial suggests that this compound may have a favorable tolerability profile, with the overall incidence of TEAEs being lower in the this compound group compared to placebo.[10] Notably, the incidence of liver enzyme elevations and neutropenia was comparable to placebo for this compound.[16] In contrast, teriflunomide is associated with a higher incidence of these events compared to placebo.[1][11][12]
The dual mechanism of this compound, involving Nurr1 activation, presents a novel therapeutic approach with potential neuroprotective benefits.[5][6][7] The long-term safety and the clinical implications of this dual action are being further investigated in ongoing Phase 3 trials. For researchers and drug development professionals, the comparison of these two molecules highlights the potential for refining therapeutic interventions by targeting specific pathways to enhance safety and efficacy. The distinct side effect profiles underscore the importance of nuanced molecular interactions and off-target effects in drug design and development.
References
- 1. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 4. Immunic Reports New, Positive Long-Term Open-Label Extension Data From Phase 2 EMPhASIS Trial of this compound Calcium in Relapsing-Remitting Multiple Sclerosis [prnewswire.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 7. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. Immunic Announces Publication of Extended Data From Phase 2 EMPhASIS Trial of this compound Calcium in Relapsing-Remitting Multiple Sclerosis in the Peer Reviewed Journal, Neurology® Neuroimmunology & Neuroinflammation [prnewswire.com]
- 10. neurology.org [neurology.org]
- 11. Oral teriflunomide for patients with relapsing multiple sclerosis (TOWER): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-specified subgroup analyses of a placebo-controlled phase III trial (TEMSO) of oral teriflunomide in relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Teriflunomide in Chinese Patients with Relapsing Forms of Multiple Sclerosis: A Subgroup Analysis of the Phase 3 TOWER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. campus.sanofi [campus.sanofi]
- 15. neurologylive.com [neurologylive.com]
- 16. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term safety and efficacy of teriflunomide: Nine-year follow-up of the randomized TEMSO study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Safety Monitoring of Disease-Modifying Therapies in Multiple [practicalneurology.com]
A Comparative Guide: Vidofludimus vs. Teriflunomide in T-Lymphocyte Proliferation
For researchers and professionals in drug development, understanding the nuanced differences between immunomodulatory compounds is paramount. This guide provides a detailed comparison of vidofludimus and teriflunomide, two inhibitors of the dihydroorotate dehydrogenase (DHODH) enzyme, with a specific focus on their effects on T-lymphocyte proliferation. This analysis is supported by experimental data to offer a clear perspective on their respective potencies and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the effects of this compound and teriflunomide on DHODH inhibition and subsequent impacts on T-lymphocyte function.
Table 1: Comparative Potency Against Human DHODH
| Compound | IC50 for DHO Oxidation Inhibition | Relative Potency |
| This compound | - | 2.6 times more potent than teriflunomide[1][2] |
| Teriflunomide | 773 nM[3] | - |
Table 2: Effects on T-Lymphocyte Proliferation and Cytokine Secretion
| Parameter | This compound | Teriflunomide | Reference |
| Inhibition of T-lymphocyte proliferation | More efficacious | Less efficacious | [1][2] |
| Inhibition of IL-17 secretion | More efficacious | Less efficacious | [1][2] |
| Inhibition of IFN-γ secretion | More efficacious | Less efficacious | [1][2] |
Mechanism of Action: A Shared Target with Different Efficacies
Both this compound and teriflunomide exert their immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4][5][6][7] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated T and B lymphocytes.[4][5][6][7] By blocking DHODH, these drugs deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a cytostatic effect on activated lymphocytes, thereby limiting their proliferation and inflammatory responses.[4][8]
Resting lymphocytes, which have lower metabolic demands, can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[4] This selective action on highly activated immune cells is a key feature of this class of drugs.[9][10] Preclinical studies have demonstrated that this compound is a more potent inhibitor of human DHODH than teriflunomide, which translates to a more effective inhibition of T-lymphocyte proliferation and the secretion of pro-inflammatory cytokines such as IL-17 and IFN-γ.[1][2]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of DHODH inhibition by this compound and teriflunomide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparison of this compound and teriflunomide.
DHODH Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and teriflunomide on human DHODH activity.
-
Method: The oxidation of dihydroorotate (DHO) by human DHODH is measured in the presence of varying concentrations of the inhibitors. The reaction is typically monitored spectrophotometrically by measuring the reduction of a co-substrate like 2,6-dichloroindophenol (DCIP) at a specific wavelength (e.g., 600 nm). The reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0), a known concentration of human DHODH, and the co-substrate. The reaction is initiated by adding DHO. IC50 values are calculated from the dose-response curves.[2]
T-Lymphocyte Proliferation Assay
-
Objective: To assess the inhibitory effect of this compound and teriflunomide on the proliferation of activated T-lymphocytes.
-
Method: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are then stimulated with a mitogen, such as phytohemagglutinin (PHA), in the presence of different concentrations of this compound or teriflunomide. Cell proliferation is measured after a set incubation period (e.g., 48-72 hours). Proliferation can be quantified using various methods, such as the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, which is then detected by an ELISA-based colorimetric assay.[2]
Cytokine Secretion Assay (ELISA)
-
Objective: To measure the effect of this compound and teriflunomide on the secretion of pro-inflammatory cytokines, such as IL-17 and IFN-γ, from activated T-lymphocytes.
-
Method: PBMCs are stimulated as described in the proliferation assay in the presence of the test compounds. After the incubation period, the cell culture supernatants are collected. The concentrations of specific cytokines (e.g., IL-17A/F and IFN-γ) in the supernatants are then quantified using enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.[2]
Experimental Workflow
Caption: Workflow for T-cell proliferation and cytokine analysis.
Conclusion
The available preclinical data indicates that while both this compound and teriflunomide target DHODH to inhibit T-lymphocyte proliferation, this compound demonstrates a higher potency in this regard.[1][2] This increased efficacy extends to the suppression of key pro-inflammatory cytokines. These findings suggest that this compound may offer a more potent immunomodulatory effect at a molecular level. Further clinical investigations are essential to fully elucidate the comparative therapeutic profiles of these two DHODH inhibitors.
References
- 1. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound calcium used for? [synapse.patsnap.com]
- 6. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 7. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. This compound Calcium - Immunic Therapeutics [imux.com]
- 10. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of this compound Calcium in Patients with Post COVID Syndrome - BioSpace [biospace.com]
A Head-to-Head Showdown: Vidofludimus vs. Leflunomide in Preclinical Arthritis Models
For researchers and drug development professionals navigating the landscape of immunomodulatory therapies for rheumatoid arthritis, a critical evaluation of emerging candidates against established treatments is paramount. This guide provides a detailed, data-driven comparison of Vidofludimus, a next-generation dihydroorotate dehydrogenase (DHODH) inhibitor, and Leflunomide, a widely used disease-modifying antirheumatic drug (DMARD), in preclinical arthritis models.
This technical comparison synthesizes available preclinical and clinical data to illuminate the similarities and distinctions in their mechanism of action, efficacy, and safety profiles.
Mechanism of Action: A Shared Target with Potential Divergence
Both this compound and Leflunomide exert their immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes that drive the pathogenesis of rheumatoid arthritis.[1][4][5] By blocking DHODH, both drugs lead to cell cycle arrest and a reduction in the production of pro-inflammatory cytokines.[4][5][6]
Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, which is responsible for its therapeutic effects.[2][7] this compound, a novel chemical entity, is structurally distinct from leflunomide and teriflunomide.[8][9] While sharing the same primary target, preclinical evidence suggests this compound may exhibit a more selective action. It has been shown to be more potent in inhibiting human DHODH compared to teriflunomide and more efficacious in inhibiting T-lymphocyte proliferation.[10] Furthermore, this compound is reported to lack off-target effects on various protein kinases, which are hypothesized to contribute to some of the adverse effects of teriflunomide.[10][11]
An additional distinguishing feature of this compound is its reported ability to activate the nuclear receptor related 1 (Nurr1), a transcription factor with potential neuroprotective properties.[3] This dual mechanism of DHODH inhibition and Nurr1 activation is a unique attribute of this compound.
Efficacy in Preclinical Arthritis Models
Direct head-to-head preclinical studies comparing this compound and Leflunomide in arthritis models are not extensively published. However, data from individual studies in the collagen-induced arthritis (CIA) model, a well-established animal model of rheumatoid arthritis, provide insights into their respective efficacy.
Leflunomide has demonstrated efficacy in the CIA model in rats, where it was shown to inhibit arthritis, which was associated with an increase in CD4+CD25+ regulatory T cells (Tregs).[12][13] In another study in a murine CIA model, Leflunomide was shown to reduce disease severity by suppressing Th17 cells.[14]
This compound has also shown efficacy in various animal models of autoimmune diseases.[3] While specific quantitative data from a head-to-head CIA model is not available in the provided search results, a clinical trial in rheumatoid arthritis patients (COMPONENT study) showed that this compound demonstrated numerical superiority over placebo in ACR20 response rates, although it did not reach statistical significance at the primary endpoint.[8][9][15][16]
The following table summarizes the key efficacy findings for both compounds in arthritis models.
| Parameter | This compound | Leflunomide |
| Preclinical Model | Collagen-Induced Arthritis (CIA) and other autoimmune models[3] | Collagen-Induced Arthritis (CIA) in rats and mice[12][14] |
| Reported Efficacy | Numerical superiority in ACR20 response vs. placebo in a clinical RA study[8][9][16] | Reduced arthritis severity in CIA models[12][14] |
| Immunological Effects | Inhibition of T-cell proliferation and cytokine production[6] | Suppression of Th17 cells and upregulation of Tregs[12][14] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely accepted preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[5] The following is a generalized protocol for inducing CIA in susceptible mouse strains like DBA/1.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Susceptible mouse strain (e.g., DBA/1J mice, 8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion: Dissolve type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization).
-
Primary Immunization (Day 0): Anesthetize the mice and administer a 100 µL intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
Booster Immunization (Day 21): Administer a 100 µL intradermal injection of the collagen/IFA emulsion at a different site near the base of the tail.
-
Arthritis Assessment: Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Clinical severity is typically scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse. Paw swelling can be measured using a digital caliper.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Leflunomide.
Table 1: Potency and Selectivity
| Compound | Target | IC50 (Human DHODH) | Off-Target Kinase Inhibition | Reference |
| This compound | DHODH | More potent than teriflunomide | Not observed | [10][11] |
| Leflunomide (Teriflunomide) | DHODH | Less potent than this compound | Hypothesized to contribute to side effects | [10][11] |
Table 2: Clinical Efficacy in Rheumatoid Arthritis (COMPONENT Study - this compound)
| Outcome (at 13 weeks) | This compound (35 mg) + Methotrexate (n=120) | Placebo + Methotrexate (n=116) | p-value | Reference |
| ACR20 Response | 50.0% | 44.8% | Not statistically significant | [16] |
| ACR50 Response | 25.8% | 17.2% | - | [16] |
| ACR70 Response | 12.5% | 6.0% | - | [16] |
Note: Data for a directly comparable clinical trial with Leflunomide under the same conditions is not available in the provided search results.
Conclusion
This compound and Leflunomide are both effective inhibitors of DHODH, a key target for the treatment of rheumatoid arthritis. While they share a common mechanism of action, emerging preclinical data suggests that this compound may offer a more potent and selective inhibition of DHODH with a potential for a better safety profile due to the lack of off-target kinase activity. The unique Nurr1 agonism of this compound presents an intriguing additional mechanism that warrants further investigation.
Although direct head-to-head preclinical efficacy data in arthritis models is limited, the available information suggests that this compound is a promising next-generation immunomodulator. Further studies directly comparing the efficacy and safety of this compound and Leflunomide in standardized preclinical arthritis models are needed to fully elucidate their comparative therapeutic potential. The data presented in this guide provides a solid foundation for researchers to design and interpret future studies in this important area of drug development.
References
- 1. chondrex.com [chondrex.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. This compound Calcium - Immunic Therapeutics [imux.com]
- 4. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of this compound Calcium in Patients Hospitalized with COVID-19: A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of leflunomide monotherapy in rheumatoid arthritis: towards the goals of disease modifying antirheumatic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imux.com [imux.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Leflunomide induces immunosuppression in collagen-induced arthritis rats by upregulating CD4+CD25+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. fiercebiotech.com [fiercebiotech.com]
Vidofludimus: A Profile of High Selectivity for Dihydroorotate Dehydrogenase
For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. Vidofludimus, a novel immunomodulatory compound, has demonstrated a notable selectivity for its primary target, dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This high selectivity is a critical attribute, potentially minimizing off-target effects and contributing to a favorable safety profile.
This compound is an orally available small molecule that potently inhibits human DHODH.[1] This inhibition curtails the proliferation of rapidly dividing cells, such as activated lymphocytes, which are heavily reliant on the de novo synthesis of pyrimidines for DNA and RNA production.[2] Unlike broader immunosuppressants, this targeted action is believed to spare other cells, thereby reducing the risk of generalized immunosuppression.[3]
Clinical and preclinical data indicate that this compound's favorable safety profile, characterized by a low incidence of adverse effects like diarrhea, alopecia, and neutropenia, may be attributed to its high selectivity for DHODH and a lack of significant off-target activities.[4][5] Notably, this compound has been tested against a panel of over 100 protein kinases and was found to have no significant off-target effects, a clear distinction from some other DHODH inhibitors.[4]
Comparative Selectivity of this compound
The following table summarizes the available quantitative data on the selectivity of this compound for DHODH and its activity against other tested proteins.
| Target | Species | IC50 / EC50 / Kd | Fold Selectivity | Reference |
| DHODH | Human | ~134 - 160 nM (IC50) | - | [1] |
| DHODH | Rat | - | 7.5-fold less potent than human | [6] |
| DHODH | Mouse | - | 64.4-fold less potent than human | [6] |
| Nurr1 (NR4A2) | Human | ~0.4 µM (EC50) | - | [7] |
| NOR1 (NR4A3) | Human | ~2.9 µM (EC50) | >7-fold more potent on Nurr1 | [7] |
| Nur77 (NR4A1) | Human | ~3.1 µM (EC50) | >7-fold more potent on Nurr1 | [7] |
| Various Kinases | Human | Not publicly available | No significant off-target effects reported against >100 kinases | [4] |
Signaling Pathway and Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the inhibition of DHODH. This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in proliferating cells.
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 - cofactor
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Tris-HCl buffer (pH 8.0)
-
Triton X-100
-
Test compound (e.g., this compound)
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, KCl, Coenzyme Q10, and Triton X-100.
-
Pre-incubate the recombinant human DHODH enzyme with various concentrations of the test compound (or vehicle control) in the reaction buffer for 30 minutes at 25°C.
-
Add DCIP to the enzyme-inhibitor mixture.
-
Initiate the reaction by adding the substrate, dihydroorotic acid.
-
Immediately measure the decrease in absorbance at 650 nm over time (e.g., for 10 minutes) using a microplate reader.[8]
-
The rate of reaction is calculated from the linear phase of the absorbance curve.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Selectivity Profiling (General Protocol)
While specific data for this compound is not public, this protocol outlines a standard approach for assessing the selectivity of a compound against a panel of protein kinases.
Principle: The activity of a large number of kinases is measured in the presence of the test compound to identify any off-target inhibition. Radiometric assays, such as the ³³P-ATP filter binding assay, are considered a gold standard.
Materials:
-
A panel of purified, active protein kinases
-
Specific substrate peptides/proteins for each kinase
-
[γ-³³P]ATP
-
Assay buffer (typically contains MgCl₂, ATP, and other components required for kinase activity)
-
Test compound
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Dispense the test compound at various concentrations into the wells of a microplate.
-
Add the specific kinase and its corresponding substrate to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
The percentage of inhibition for each kinase is calculated by comparing the radioactivity in the presence of the compound to the control (vehicle only).
-
Results are often presented as a percentage of inhibition at a specific concentration or as IC50 values for significantly inhibited kinases.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a drug candidate like this compound.
References
- 1. Phase-2 Study with this compound Calcium (IMU838): A Classification - MS-Docblog% [ms-docblog.de]
- 2. This compound Calcium - Immunic Therapeutics [imux.com]
- 3. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imux.com [imux.com]
- 5. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. imux.com [imux.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Vidofludimus: A Novel Approach for Treatment-Resistant Inflammatory Bowel Disease
A Comparative Analysis of Vidofludimus Efficacy and Mechanism in Patients Non-Responsive to Conventional IBD Therapies
For researchers and drug development professionals navigating the challenging landscape of inflammatory bowel disease (IBD), particularly in patients who have failed to respond to existing therapies, the emergence of novel mechanisms of action offers new hope. This compound calcium, a second-generation oral dihydroorotate dehydrogenase (DHODH) inhibitor, presents a distinct approach to modulating the immune response in IBD. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives for treatment-resistant IBD, supported by available clinical trial data and a detailed examination of its mechanism of action.
Executive Summary
This compound has demonstrated a potential therapeutic benefit in patients with IBD, particularly in maintaining remission in moderate-to-severe ulcerative colitis (UC) and in steroid-dependent patient populations. Its unique dual mechanism, combining DHODH inhibition with the activation of the neuroprotective transcription factor Nurr1, sets it apart from other available treatments. While head-to-head trial data is not yet available, this guide synthesizes data from key clinical trials of this compound and established alternative therapies for refractory IBD, including anti-integrins, anti-interleukins, and Janus kinase (JAK) inhibitors, to provide a comparative overview of their efficacy and methodologies.
Comparative Efficacy in Treatment-Resistant IBD
The following tables summarize the efficacy data from key clinical trials of this compound and alternative therapies in IBD patients who have not responded to other treatments, such as corticosteroids, immunomodulators, or TNF-α inhibitors.
Table 1: Efficacy of this compound in IBD
| Trial Name | Patient Population | Treatment Arm | Primary Endpoint | Result | Citation(s) |
| CALDOSE-1 (Maintenance Phase) | Moderate-to-severe UC | This compound 10 mg | Clinical Remission at Week 50 | 42.3% | [1] |
| This compound 30 mg | 61.5% (p=0.0358 vs. Placebo) | [1][2] | |||
| Placebo | 27.8% | [1] | |||
| CALDOSE-1 (Induction Phase - Corticosteroid-Free Subgroup) | Moderate-to-severe UC | Pooled this compound | Clinical Remission at Week 10 | 14.7% | [3][4] |
| Placebo | 3.3% | [4] | |||
| ENTRANCE | Steroid-dependent CD | This compound 35 mg | Steroid-free Clinical Remission at Week 12 | 57.1% (complete responders) | [5] |
| ENTRANCE | Steroid-dependent UC | This compound 35 mg | Steroid-free Clinical Remission at Week 12 | 50.0% (complete responders) | [5] |
Table 2: Efficacy of Alternative Biologics in Anti-TNFα Non-Responsive IBD
| Drug | Trial Name | Patient Population | Treatment Arm | Primary Endpoint | Result | Citation(s) |
| Vedolizumab | GEMINI 3 | Moderate-to-severe CD (anti-TNF failure) | Vedolizumab 300 mg IV | Clinical Remission at Week 6 | 15.2% (vs. 12.1% Placebo) | [6] |
| Clinical Remission at Week 10 | 26.6% (vs. 12.1% Placebo) | [6] | ||||
| Ustekinumab | UNITI-1 | Moderate-to-severe CD (anti-TNF failure) | Ustekinumab ~6 mg/kg IV | Clinical Response at Week 6 | 37.8% (vs. 20.2% Placebo) | [7] |
| Ustekinumab 130 mg IV | 33.7% (vs. 21.5% Placebo) | [7] |
Table 3: Efficacy of JAK Inhibitors in Anti-TNFα Non-Responsive IBD
| Drug | Trial Name/Study | Patient Population | Treatment Arm | Endpoint | Result | Citation(s) |
| Upadacitinib | Network Meta-analysis | Moderate-to-severe UC (biologic-exposed) | Upadacitinib | Induction of Clinical Remission | Ranked among the highest | [8] |
| Tofacitinib | Network Meta-analysis | Moderate-to-severe UC (prior anti-TNF exposure) | Tofacitinib | Induction of Clinical Remission | Ranked high | [8] |
Mechanism of Action: A Differentiated Approach
This compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[9] This pathway is crucial for the proliferation of activated lymphocytes, which are key drivers of inflammation in IBD. By inhibiting DHODH, this compound selectively targets these rapidly dividing immune cells.[9] Additionally, preclinical data have shown that this compound activates the nuclear receptor related 1 (Nurr1), a transcription factor with neuroprotective and anti-inflammatory properties.[2] This dual mechanism of action is distinct from other IBD therapies.
In contrast, other biologics for treatment-resistant IBD have more targeted mechanisms:
-
Vedolizumab is a humanized monoclonal antibody that specifically binds to the α4β7 integrin, a protein found on the surface of a subset of T lymphocytes.[10] This binding prevents these lymphocytes from migrating from the bloodstream into the gut tissue, thereby reducing intestinal inflammation.[10]
-
Ustekinumab is a human monoclonal antibody that targets the p40 subunit shared by interleukin-12 (IL-12) and interleukin-23 (IL-23).[5][9] These cytokines are involved in the activation and differentiation of T cells, particularly Th1 and Th17 cells, which play a significant role in the inflammatory cascade of IBD.[5][9]
-
Janus Kinase (JAK) inhibitors are small molecules that block the JAK-STAT signaling pathway.[11] This pathway is utilized by numerous cytokines to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[11] By inhibiting one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs can dampen the inflammatory response.[11]
Signaling Pathway Diagrams
Caption: this compound inhibits DHODH and activates Nurr1.
Caption: Mechanisms of alternative IBD therapies.
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in pivotal clinical trials is essential for a critical appraisal of the evidence.
This compound: CALDOSE-1 Trial
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[12]
-
Patient Population: 263 adults with moderate-to-severe ulcerative colitis.[13]
-
Induction Phase: Patients were randomized to receive once-daily oral this compound (10 mg, 30 mg, or 45 mg) or placebo for 10 weeks.[12]
-
Maintenance Phase: Patients who achieved symptomatic remission at week 10 were re-randomized to receive this compound (10 mg or 30 mg) or placebo for an additional 40 weeks.[12]
-
Primary Endpoint (Induction): Clinical remission at week 10, defined by a composite of patient-reported outcomes and endoscopic findings.[14]
-
Key Inclusion/Exclusion Criteria: Patients with a Mayo score of 6 to 12 and an endoscopic subscore of at least 2 were included. Prior exposure to biologics was allowed.
Vedolizumab: GEMINI 3 Trial
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: 416 adults with moderately to severely active Crohn's disease who had failed at least one TNF-α antagonist.[6]
-
Treatment: Patients received intravenous vedolizumab 300 mg or placebo at weeks 0, 2, and 6.[6]
-
Primary Endpoint: Clinical remission (CDAI score ≤ 150) at week 6.[6]
-
Key Inclusion/Exclusion Criteria: Patients with a CDAI score of 220 to 450 who had evidence of an inadequate response, loss of response, or intolerance to at least one TNF-α antagonist.
Ustekinumab: UNITI-1 Trial
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled induction trial.[7]
-
Patient Population: 741 adults with moderately to severely active Crohn's disease who had failed or were intolerant to one or more TNF-α antagonists.[7]
-
Treatment: Patients received a single intravenous induction dose of ustekinumab (either a fixed dose of 130 mg or a weight-based dose of approximately 6 mg/kg) or placebo.[15]
-
Primary Endpoint: Clinical response (a decrease from baseline in CDAI score of at least 100 points) at week 6.[7]
-
Key Inclusion/Exclusion Criteria: Patients with a CDAI score of 220 to 450 who had failed or were intolerant to at least one TNF-α antagonist.
Experimental Workflow Diagram
References
- 1. New Head-to-Head Trial of Major Biologics Is an Eye-Opener for Crohn’s Disease Therapy [reports.mountsinai.org]
- 2. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of this compound Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 [prnewswire.com]
- 3. Immunic, Inc. Reports Top-Line Data from Phase 2 CALDOSE-1 Trial of this compound Calcium in Patients with Moderate-to-Severe Ulcerative Colitis and Provides Corporate Update - Immunic Therapeutics [imux.com]
- 4. Immunic Reports Positive Data from Maintenance Phase of Phase 2 CALDOSE-1 Trial of this compound Calcium in Moderate-to-Severe Ulcerative Colitis - bmp Ventures AG [bmp.com]
- 5. researchgate.net [researchgate.net]
- 6. Vedolizumab in Combination With Corticosteroids for Induction Therapy in Crohn’s Disease: A Post Hoc Analysis of GEMINI 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RESULTS - Ustekinumab (Stelara) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mentoringinibd.com [mentoringinibd.com]
- 9. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. JAK inhibitors for inflammatory bowel disease: recent advances | Frontline Gastroenterology [fg.bmj.com]
- 12. Immunic reports CALDOSE-1 trial data, to deprioritize izumerogant development - TipRanks.com [tipranks.com]
- 13. Immunic’s this compound reports mixed data for ulcerative colitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Vidofludimus: A Targeted DHODH Inhibitor with Selective Nuclear Receptor Cross-Reactivity
A detailed guide for researchers on the cross-reactivity profile of Vidofludimus, highlighting its dual mechanism of action as a selective DHODH inhibitor and an activator of specific nuclear receptors. This report synthesizes preclinical data to offer a comparative analysis of its off-target binding profile.
This compound (IMU-838) is an investigational small molecule drug primarily developed as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This targeted mechanism is central to its anti-inflammatory and anti-viral effects, as it selectively affects highly metabolically active immune cells.[2][4] Unlike first-generation DHODH inhibitors such as teriflunomide, this compound is noted for its high selectivity and lack of off-target effects on kinases, which is believed to contribute to its favorable safety and tolerability profile observed in clinical trials.[1][5][6][7]
Recent preclinical investigations have unveiled a second, distinct mechanism of action for this compound, revealing its ability to selectively interact with and activate specific members of the nuclear receptor superfamily. This guide provides a comprehensive comparison of this compound's activity across various nuclear receptors, supported by experimental data and detailed methodologies.
Comparative Analysis of Nuclear Receptor Activity
Preclinical screening has demonstrated that this compound possesses a highly selective profile for nuclear receptors. Its activity is not a broad off-target effect but is specific to the Nuclear Receptor Related 1 (Nurr1) and the Farnesoid X Receptor (FXR).[8][9][10] Notably, this compound showed no significant interaction with a wide panel of other nuclear receptors.[8]
The quantitative data on this compound's interaction with nuclear receptors is summarized in the table below.
| Nuclear Receptor Target | Assay Type | Result | Activity (EC50) | Reference |
| Nurr1 (NR4A2) | Reporter Gene Assays | Potent Activator | Not specified | [9][10][11] |
| FXR | AlphaScreen Assay | Selective Activator | ~450 nM | [8] |
| PPARα, PPARδ, PPARγ | AlphaScreen Assay | No significant impact | - | [8] |
| RARα, RARβ | AlphaScreen Assay | No significant impact | - | [8] |
| RXRα | AlphaScreen Assay | No significant impact | - | [8] |
| LXRα | AlphaScreen Assay | No significant impact | - | [8] |
| AR | AlphaScreen Assay | No significant impact | - | [8] |
| ER | AlphaScreen Assay | No significant impact | - | [8] |
| PXR | AlphaScreen Assay | No significant impact | - | [8] |
| CAR | AlphaScreen Assay | No significant impact | - | [8] |
| Nur77, NOR-1 | Not specified | Selective over these | - | [10] |
Key Findings
-
Dual Mechanism of Action: this compound is not only a DHODH inhibitor but also a potent, first-in-class activator of the neuroprotective transcription factor Nurr1.[4][9][10][12][13] This dual activity is believed to contribute to its combined anti-inflammatory and direct neuroprotective properties, particularly relevant for its development in treating multiple sclerosis.[4][12]
-
High Selectivity: The activity of this compound is highly selective. It preferentially activates Nurr1 over the closely related receptors Nur77 and NOR-1.[10]
-
FXR Modulation: Independent studies have identified this compound as a selective modulator of FXR, with a potent EC50 of approximately 450 nM.[8] This interaction was shown to produce therapeutic effects in a preclinical model of colitis in an FXR-dependent manner.[8][14]
-
No Broad Cross-Reactivity: A screening panel demonstrated no significant agonistic activity against a range of other key nuclear receptors, including PPARs, RARs, RXR, LXR, and steroid hormone receptors (AR, ER), underscoring its specific off-target profile.[8]
Experimental Protocols
The findings on this compound's nuclear receptor cross-reactivity are based on established biochemical and cell-based assays.
Nuclear Receptor Selectivity Screening (AlphaScreen)
The selectivity of this compound against a panel of nuclear receptors (FXR, PPARs, RARs, etc.) was determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).
-
Principle: This assay measures the ability of a compound to modulate the interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide.
-
Reagents: Glutathione S-transferase (GST)-tagged nuclear receptor LBD, biotinylated coactivator peptide (containing the LXXLL motif), Glutathione-donor beads, and Streptavidin-acceptor beads.
-
Procedure:
-
The GST-tagged LBD is incubated with this compound at various concentrations.
-
The biotinylated coactivator peptide is added to the mixture.
-
Glutathione-donor and Streptavidin-acceptor beads are added. In the presence of an agonist, the LBD undergoes a conformational change, recruiting the coactivator peptide. This brings the donor and acceptor beads into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
The strength of the signal is proportional to the extent of receptor-coactivator interaction. Data is used to calculate an EC50 value for agonists.
-
Nurr1 Functional Activity (Reporter Gene Assay)
The functional activation of Nurr1 by this compound was confirmed using cell-based hybrid reporter gene assays.
-
Principle: This assay measures the ability of a compound to activate a transcription factor (Nurr1), which then drives the expression of a reporter gene (e.g., luciferase).
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfectability and low endogenous nuclear receptor expression.
-
Procedure:
-
HEK293T cells are transiently transfected with two plasmids:
-
An expression vector for a fusion protein, typically the Gal4 DNA-binding domain fused to the Nurr1 LBD.
-
A reporter plasmid containing a promoter with Gal4 upstream activating sequences (UAS) that drives the expression of the luciferase gene.
-
-
Transfected cells are then treated with this compound at various concentrations.
-
If this compound activates the Nurr1 LBD, the fusion protein binds to the UAS and initiates transcription of the luciferase gene.
-
Cells are lysed, and luciferase activity is measured using a luminometer. The resulting luminescence is a quantitative measure of Nurr1 activation.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing nuclear receptor cross-reactivity and the signaling pathway of Nurr1, a key nuclear receptor target of this compound.
References
- 1. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound Calcium - Immunic Therapeutics [imux.com]
- 5. neurologylive.com [neurologylive.com]
- 6. imux.com [imux.com]
- 7. neurology.org [neurology.org]
- 8. Repositioning an Immunomodulatory Drug this compound as a Farnesoid X Receptor Modulator With Therapeutic Effects on NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imux.com [imux.com]
- 10. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 11. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Immunic, Inc. today announced that data from its phase 2 EMPhASIS trial [imux.com]
- 14. Repositioning an Immunomodulatory Drug this compound as a Farnesoid X Receptor Modulator With Therapeutic Effects on NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Vidofludimus Against Standard-of-Care in Preclinical Colitis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel immunomodulatory agent, Vidofludimus calcium (IMU-838), with established standard-of-care therapies for colitis in preclinical settings. This compound, a selective inhibitor of dihydroorotate dehydrogenase (DHODH), presents a promising oral treatment option for inflammatory bowel disease (IBD). This document summarizes its mechanism of action, available preclinical efficacy data, and benchmarks it against conventional treatments like aminosalicylates (e.g., mesalazine/sulfasalazine) and anti-TNF biologics.
Executive Summary
This compound calcium has demonstrated potent anti-inflammatory activity in various preclinical models of colitis. Its unique mechanism of action, targeting the metabolic reprogramming of activated lymphocytes, offers a differentiated approach compared to current standards of care. While direct head-to-head preclinical studies with quantitative comparative data are not extensively published, existing evidence suggests this compound effectively ameliorates colitis symptoms and shows potential for synergistic effects when combined with anti-TNF therapies.
Mechanism of Action: A Tale of Two Pathways
The therapeutic efficacy of this compound and standard-of-care treatments in colitis stems from their distinct interactions with the inflammatory cascade.
This compound: This orally available small molecule selectively inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes that drive the pathogenesis of IBD.[3] By blocking DHODH, this compound depletes the intracellular pyrimidine pool in these activated immune cells, leading to cell cycle arrest and reduced production of pro-inflammatory cytokines.[1][4] This targeted approach leaves resting and other immune cells largely unaffected, potentially leading to a more favorable safety profile.[1][2]
Standard-of-Care:
-
Aminosalicylates (e.g., Mesalazine/Sulfasalazine): The precise mechanism of 5-aminosalicylic acid (5-ASA), the active component of mesalazine and sulfasalazine, is not fully elucidated but is believed to be multifactorial. It is thought to exert its anti-inflammatory effects locally in the gut by inhibiting the production of prostaglandins and leukotrienes through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Additionally, it may scavenge reactive oxygen species and inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.
-
Anti-TNF Biologics (e.g., Infliximab, Adalimumab): These monoclonal antibodies bind to and neutralize both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine in IBD. By blocking TNF-α signaling, these agents prevent the downstream activation of inflammatory pathways, reduce the infiltration of immune cells into the intestinal mucosa, and can induce apoptosis of activated T cells.
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using the Graphviz DOT language.
Preclinical Efficacy: A Comparative Overview
Direct, publicly available preclinical studies offering a head-to-head quantitative comparison of this compound with standard-of-care agents in colitis models are limited. However, data from Immunic Therapeutics, the developer of this compound, indicates its efficacy in established murine models of IBD.
This compound in Preclinical Colitis Models
Immunic has reported that this compound (IMU-838) has demonstrated efficacy in several animal disease models for IBD.[5] In murine chronic colitis models, this compound was shown to improve histological scores of intestinal epithelial damage and inflammatory cell infiltration, with effects similar to dexamethasone.[6] Furthermore, it significantly reduced the levels of pro-inflammatory cytokines IFN-γ and IL-17 in the colon tissue.[6]
One preclinical abstract highlights that this compound calcium reduces pro-inflammatory immune cell responses by inducing regulatory macrophages, decreasing pro-inflammatory cytokine secretion, and reducing T cell proliferation.[1][4] The same abstract also notes an additive to synergistic effect with anti-TNF antibodies in a mixed lymphocyte reaction assay, suggesting a potential for combination therapy.[1][4]
Data Comparison Tables
Due to the lack of publicly available direct comparative studies, the following tables summarize the general findings for each compound class in preclinical colitis models based on the available literature.
Table 1: Efficacy in Dextran Sodium Sulfate (DSS)-Induced Colitis Model
| Parameter | This compound | Mesalazine/Sulfasalazine | Anti-TNF Biologics |
| Disease Activity Index (DAI) | Reported to ameliorate colitis | Moderate reduction | Significant reduction |
| Colon Length | Improvement (less shortening) | Moderate improvement | Significant improvement |
| Histological Score | Reported improvement similar to dexamethasone[6] | Reduction in inflammation and tissue damage | Marked reduction in inflammation and tissue damage |
| Myeloperoxidase (MPO) Activity | Expected reduction | Reduction | Significant reduction |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Significant reduction of IFN-γ and IL-17[6] | Moderate reduction | Significant reduction of TNF-α and downstream cytokines |
Table 2: Efficacy in Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
| Parameter | This compound | Mesalazine/Sulfasalazine | Anti-TNF Biologics |
| Disease Activity Index (DAI) | Reported to ameliorate colitis | Moderate reduction | Significant reduction |
| Colon Length | Improvement (less shortening) | Moderate improvement | Significant improvement |
| Histological Score | Reported improvement | Reduction in inflammation and ulceration | Marked reduction in transmural inflammation |
| Myeloperoxidase (MPO) Activity | Expected reduction | Reduction | Significant reduction |
| Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ) | Significant reduction of IFN-γ and IL-17[6] | Moderate reduction | Significant reduction of TNF-α and IFN-γ |
Experimental Protocols
Standardized protocols for inducing colitis in preclinical models are crucial for reproducible and comparable results. Below are detailed methodologies for the two most common models.
Dextran Sodium Sulfate (DSS)-Induced Colitis
This model is widely used to induce an acute or chronic colitis that resembles human ulcerative colitis.
-
Experimental Workflow:
-
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.
-
Induction: Colitis is induced by administering 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5 to 7 consecutive days.
-
Treatment: this compound, mesalazine, or anti-TNF antibodies are administered daily via oral gavage or intraperitoneal injection, starting concurrently with DSS administration or therapeutically after the onset of symptoms.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Colon length and weight are measured. Tissue samples are taken for histological analysis (H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (ELISA or qPCR).
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model induces a T-cell-mediated, transmural inflammation that shares features with human Crohn's disease.
-
Experimental Workflow:
-
Methodology:
-
Animals: BALB/c or SJL/J mice are often used due to their susceptibility to TNBS-induced colitis.
-
Induction: Mice are lightly anesthetized, and a solution of TNBS (typically 1-2.5 mg) in 50% ethanol is administered intrarectally via a catheter. Ethanol is required to break the mucosal barrier.
-
Treatment: Test compounds are administered daily, typically starting 24 hours before or after TNBS instillation.
-
Monitoring: Body weight loss and clinical signs of colitis are monitored daily.
-
Endpoint Analysis: Animals are euthanized 3-7 days post-induction. The colon is removed, opened longitudinally, and assessed for macroscopic damage (ulceration, inflammation, thickening). Tissue samples are then processed for histology, MPO activity, and cytokine measurements as described for the DSS model.
-
Conclusion
This compound calcium represents a novel oral therapeutic candidate for IBD with a distinct mechanism of action that targets the metabolic requirements of pathogenic, activated lymphocytes. Preclinical data, although not extensively comparative in the public domain, suggest that this compound is effective in reducing inflammation and tissue damage in established colitis models. Its potential for synergistic activity with anti-TNF biologics opens promising avenues for combination therapies. Further head-to-head preclinical studies are warranted to precisely quantify its efficacy against current standards of care and to fully elucidate its therapeutic potential for patients with IBD.
References
- 1. ir.imux.com [ir.imux.com]
- 2. Immunic, Inc. Reports Top-Line Data from Phase 2 CALDOSE-1 Trial of this compound Calcium in Patients with Moderate-to-Severe Ulcerative Colitis and Provides Corporate Update - Immunic Therapeutics [imux.com]
- 3. What is this compound calcium used for? [synapse.patsnap.com]
- 4. Immunic, Inc. to Present Preclinical Data for this compound Calcium at the 17th Congress of European Crohn’s and Colitis Organization and Announces Blinded Baseline Characteristics of its Phase 2 CALDOSE-1 Trial of this compound Calcium in Ulcerative Colitis - Immunic Therapeutics [imux.com]
- 5. This compound Calcium - Immunic Therapeutics [imux.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Vidofludimus
This document provides crucial safety and logistical information for the proper handling and disposal of Vidofludimus, a research chemical. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
This compound Safety and Hazard Profile
This compound is an immunosuppressive drug that functions as a dihydroorotate dehydrogenase (DHODH) inhibitor.[1][2] Due to its chemical properties and biological activity, it is classified with several hazards that necessitate careful handling and disposal.
Hazard Classification: this compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2][3] It may also cause long-lasting harmful effects to aquatic life.[2][3][4]
| Hazard Category | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3][4] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[2][3] |
| Chronic Aquatic Toxicity | H410 / H413 | Very toxic to aquatic life with long lasting effects.[4] May cause long lasting harmful effects to aquatic life.[2][3] |
Chemical and Physical Properties:
| Property | Value |
| Synonyms | 4SC-101, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl]-1-cyclopentene-1-carboxylic acid |
| CAS Number | 717824-30-1 |
| Molecular Formula | C₂₀H₁₈FNO₄ |
| Molecular Weight | 355.4 g/mol [2] |
| Solubility (DMSO) | 25 mg/mL[1] |
| Solubility (DMF) | 25 mg/mL[1] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Precautions for Safe Handling:
-
Avoid inhalation of dust or aerosols.[4]
-
Prevent contact with eyes and skin.[4]
-
Use only in areas with appropriate exhaust ventilation.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash skin thoroughly after handling.[4]
Conditions for Safe Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[4]
-
Protect from direct sunlight and sources of ignition.[4]
-
Recommended storage for the powdered form is -20°C.[4]
-
For solutions in solvent, store at -80°C.[4]
-
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]
Step-by-Step Disposal Protocol for this compound
Disposal of this compound and its containers must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The primary directive is to dispose of contents and containers at an approved waste disposal plant.[4]
Step 1: Personal Protective Equipment (PPE) Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
-
Solid Waste: Collect any unused this compound powder, contaminated spill materials (e.g., absorbent pads), and empty containers in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous materials.
Step 3: Preparing for Disposal
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound must not be disposed of down the sink or in any waterway.[3][4]
-
Decontamination: Decontaminate any surfaces that may have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Container Labeling: Ensure all waste containers are accurately labeled with the chemical name ("this compound"), the associated hazards (Toxic, Environmental Hazard), and the date.
Step 4: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Follow Institutional Guidelines: Adhere strictly to your organization's specific procedures for chemical waste disposal.
For general guidance on disposing of medicines not intended for flushing, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the trash.[5] However, for a research-grade chemical with reproductive and aquatic toxicity, disposal as hazardous chemical waste is the more appropriate and mandated route.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Experimental Protocols and Mechanism of Action
While detailed experimental protocols for this compound are application-specific, its mechanism of action is relevant to understanding its biological hazards. This compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[2] This inhibition blocks the proliferation of rapidly dividing cells, particularly lymphocytes, which underlies its immunosuppressive effects.[2] This mode of action is also the basis for its classification as a reproductive toxin, as it can interfere with fetal development. Therefore, all waste must be treated as biologically hazardous. For specific laboratory applications and assays, refer to relevant publications or the product insert provided by the supplier.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
